5-Ethenylquinoline chemical structure and properties
A Privileged Scaffold for Medicinal Chemistry and Functional Materials Executive Summary 5-Ethenylquinoline (5-Vinylquinoline), identified by CAS 2137826-59-4 , is a specialized heteroaromatic intermediate characterized...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Medicinal Chemistry and Functional Materials
Executive Summary
5-Ethenylquinoline (5-Vinylquinoline), identified by CAS 2137826-59-4 , is a specialized heteroaromatic intermediate characterized by a vinyl group at the C5 position of the quinoline ring. Unlike its more common isomer, 2-vinylquinoline, the 5-isomer offers a unique steric and electronic profile due to the vinyl group's placement on the benzenoid ring rather than the pyridine ring. This structural distinction preserves the basicity of the nitrogen atom while providing an orthogonal handle for functionalization via Heck coupling, olefin metathesis, or radical polymerization.
This guide provides a comprehensive technical analysis of 5-ethenylquinoline, detailing its synthesis from 5-bromoquinoline, its reactivity profile, and its emerging applications in antitrypanosomal drug discovery and functional polymer synthesis.
Chemical Profile & Physical Properties[1][2][3][4][5]
Identity & Identifiers
Property
Detail
IUPAC Name
5-Ethenylquinoline
Common Name
5-Vinylquinoline
CAS Number
2137826-59-4
Molecular Formula
C₁₁H₉N
Molecular Weight
155.20 g/mol
SMILES
C=Cc1cccc2ncccc12
Structural Class
Vinyl-substituted Heterocycle
Physical Properties (Experimental & Predicted)
Property
Value
Note
Physical State
Pale yellow oil / Low-melting solid
Tends to darken upon oxidation.
Boiling Point
~260–265 °C (Predicted)
Higher than 2-vinyl isomer due to symmetry.
Density
~1.09 g/cm³
Estimated based on quinoline analogs.
Solubility
Soluble in DCM, DMSO, MeOH
Limited solubility in water.
pKa (Conjugate Acid)
~4.9
Nitrogen basicity is largely unaffected by C5 substitution.
Synthetic Pathways
The synthesis of 5-ethenylquinoline is non-trivial due to the limited commercial availability of 5-substituted quinoline precursors compared to 2- or 4-substituted variants. The most robust route utilizes Palladium-Catalyzed Cross-Coupling (Stille or Suzuki) starting from 5-bromoquinoline.
Primary Route: Stille Coupling (High Fidelity)
This method is preferred for small-scale, high-purity synthesis as it avoids the harsh conditions of acid-catalyzed dehydration.
Precursor: 5-Bromoquinoline (CAS 4965-36-0).
Reagent: Tributyl(vinyl)tin.
Catalyst: Pd(PPh₃)₄ (Tetrakis).
Solvent: Toluene or 1,4-Dioxane (Reflux).
Protocol:
Charge: In a flame-dried Schlenk flask, combine 5-bromoquinoline (1.0 eq), tributyl(vinyl)tin (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
Degas: Purge with Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).
Reaction: Add anhydrous toluene and reflux at 110°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2).
Workup: Cool to RT. Treat with aqueous KF to precipitate tin byproducts. Filter through Celite.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Alternative Route: Suzuki-Miyaura Coupling
A greener alternative avoiding organotin reagents, utilizing vinylboronic acid pinacol ester.
Mechanism: Oxidative addition of Pd into C-Br bond, followed by transmetallation with the vinyl boron species and reductive elimination.
Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and potential side reactions.
Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of 5-ethenylquinoline.
Reactivity & Functionalization
The 5-ethenyl group serves as a versatile "molecular handle," allowing the quinoline core to be integrated into larger architectures without disrupting the nitrogen heterocycle's ability to bind metals or biological targets.
Polymerization & Copolymerization
Like styrene, 5-ethenylquinoline can undergo radical polymerization.
Result: Poly(5-vinylquinoline). The pendant quinoline rings provide pH-responsive solubility (protonation at low pH) and coordination sites for transition metals (Cu, Zn).
"Click" Chemistry (Thiol-Ene)
The electron-rich vinyl group is susceptible to radical-mediated thiol-ene addition.
Reagent: R-SH (Thiols).
Mechanism: Anti-Markovnikov addition.
Utility: Attaching the quinoline fluorophore/drug scaffold to cysteine residues in proteins or thiolated polymers.
Electrophilic Addition
Bromination: Reaction with Br₂ yields the vicinal dibromide, a precursor for alkynes (5-ethynylquinoline).
Epoxidation: Reaction with m-CPBA yields the epoxide, useful for ring-opening nucleophilic attacks.
Applications in Drug Discovery & Materials
Medicinal Chemistry: Antitrypanosomal Agents
Recent research has highlighted 5-vinylquinoline derivatives as potent inhibitors of Trypanothione Reductase (TR) , a validated target for Trypanosoma parasites (Chagas disease, Sleeping sickness).[2][3][4]
Mechanism: The vinyl group acts as a Michael acceptor or a linker to nitrofuran moieties, enhancing affinity for the TR active site.
Key Study: Benítez et al. (2020) synthesized 5-vinylquinoline-substituted nitrofurans, demonstrating significant in vitro activity against T. congolense. The rigid quinoline spacer positions the nitrofuran warhead effectively within the enzyme pocket.
Materials Science: Functional Polymers
Poly(vinylquinoline)s are investigated for:
Gene Delivery: The basic nitrogen can be protonated in the endosome (proton sponge effect), aiding DNA release.
Optoelectronics: Quinoline derivatives are often fluorescent. 5-vinylquinoline polymers exhibit blue/green fluorescence, useful in OLED hole-transport layers.
Application Workflow Diagram
Figure 2: Strategic applications of 5-ethenylquinoline in pharma and materials science.
Safety & Handling (MSDS Highlights)
Hazards: Likely to be a skin and eye irritant (H315, H319) and potentially mutagenic (H341) due to the quinoline core and alkylating vinyl group.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Stabilize with 4-tert-butylcatechol (TBC) or hydroquinone if storing for long periods to prevent autopolymerization.
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
Benítez, D., et al. (2020).[2][3] "5-Vinylquinoline-substituted nitrofurans as inhibitors of trypanothione reductase and antitrypanosomal agents."[3] Chemija, 31(2), 111–117.[2][4] Link
Mizoroki, T., & Heck, R. F. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides." Journal of the American Chemical Society, 94(12), 4374–4379.
Bidepharm. (2024). "Product Data: 5-Vinylquinoline (CAS 2137826-59-4)." Link
Kou, X., et al. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Halides." Chemical Reviews, 112(5), 3021–3056. (Review of Stille/Suzuki mechanisms).
The Ascending Trajectory of 5-Vinylquinoline Derivatives in Therapeutic Research: A Technical Guide
For Immediate Release A deep dive into the burgeoning field of medicinal chemistry reveals the significant therapeutic potential of 5-vinylquinoline derivatives. This technical guide, designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A deep dive into the burgeoning field of medicinal chemistry reveals the significant therapeutic potential of 5-vinylquinoline derivatives. This technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds. The unique structural feature of the vinyl group at the 5-position of the quinoline core imparts these derivatives with distinct chemical properties that translate into a spectrum of biological activities, primarily in the realms of anticancer and antimicrobial applications.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in drug discovery.[1][2][3] Its derivatives have a long history of therapeutic success, with notable examples including quinine, a cornerstone in the treatment of malaria, and the fluoroquinolone class of antibiotics.[3] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The introduction of a vinyl group at the 5-position represents a strategic modification that has been shown to modulate the biological activity of the parent quinoline molecule.
Anticancer Potential of 5-Vinylquinoline Derivatives: Targeting Key Cellular Pathways
While direct and extensive studies on 5-vinylquinoline derivatives are still emerging, the broader class of quinoline derivatives has demonstrated significant potential as anticancer agents.[1][4][5] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.
Kinase Inhibition: A Primary Mechanism of Action
Many quinoline derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[6] The vinyl group, with its electron-withdrawing nature, can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases. It is hypothesized that 5-vinylquinoline derivatives may act as inhibitors of key kinases implicated in cancer progression, such as:
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Quinoline-based compounds have been developed as EGFR inhibitors.[4][7]
Vascular Endothelial Growth Factor Receptor (VEGF): Inhibition of VEGF signaling is a crucial strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
c-Met: This receptor tyrosine kinase is often overexpressed in various cancers and is associated with poor prognosis.[7]
The potential of 5-vinylquinoline derivatives as kinase inhibitors warrants further investigation to identify specific targets and elucidate their structure-activity relationships.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, quinoline derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[5][8] The introduction of a 5-vinyl group could enhance these activities by modulating the compound's interaction with cellular targets involved in these processes. For instance, some quinoline derivatives have been found to trigger apoptosis through the p53/Bax-dependent pathway.[9]
Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives
Note: This table provides a general overview of the anticancer potential of substituted quinolines. Specific data for 5-vinylquinoline derivatives is an active area of research.
Antimicrobial Activity: A Renewed Focus on an Established Scaffold
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[13] Quinoline derivatives, particularly the fluoroquinolones, have a proven track record in combating bacterial infections. The antimicrobial efficacy of these compounds often stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]
The introduction of a vinyl group at the 5-position of the quinoline ring could offer a new avenue for developing antimicrobial agents with improved potency or a broader spectrum of activity. While specific data on 5-vinylquinolines is limited, related quinoline derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15]
Table 2: Representative Antimicrobial Activity of Substituted Quinoline Derivatives
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This table provides a general context for the antimicrobial potential of quinolines.
Experimental Protocols for Evaluating Biological Activity
The systematic evaluation of the biological activity of 5-vinylquinoline derivatives is crucial for their development as therapeutic agents. Standardized and robust experimental protocols are essential for generating reliable and reproducible data.
Assessment of Anticancer Activity
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
Compound Treatment: Treat the cells with serial dilutions of the 5-vinylquinoline derivatives for 48-72 hours.[12]
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[12]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]
Caption: Workflow of the MTT assay for determining the cytotoxic activity of 5-vinylquinoline derivatives.
Assessment of Antimicrobial Activity
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[1][4]
Preparation of Microtiter Plates: Prepare two-fold serial dilutions of the 5-vinylquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.[4]
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[1]
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[1]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 5-vinylquinoline derivatives.
Future Directions and Conclusion
The exploration of 5-vinylquinoline derivatives as potential therapeutic agents is a promising and rapidly evolving area of research. While the current body of literature provides a strong rationale for their investigation, further studies are needed to fully elucidate their biological activities and mechanisms of action.
Future research should focus on:
Synthesis of diverse libraries of 5-vinylquinoline derivatives: This will enable comprehensive structure-activity relationship (SAR) studies to identify the key structural features required for optimal activity and selectivity.
Screening against a broad panel of cancer cell lines and microbial strains: This will help to identify the full therapeutic potential of this class of compounds.
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development.
In vivo efficacy and toxicity studies: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.
References
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
Molecules. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
IJSDR. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]
Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]
European Journal of Medicinal Chemistry. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
Springer. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. [Link]
Bentham Science. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present): A Comprehensive Review. [Link]
MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. [Link]
Molecules. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
PMC. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
PubMed. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. [Link]
Bentham Science. (2021). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. [Link]
ScienceDirect. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]
PMC. (2013). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]
bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]
PMC. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide examines the strategic application of quinoline-based functional monomers in advanced polymer chemistry. Unlike simple aliphatic monomers, quinoline derivatives introduce a rigid heterocyclic aromatic core capable of
- stacking, metal chelation (specifically 8-hydroxyquinoline derivatives), and pH-responsive protonation. This document focuses on the functional monomer role—where the quinoline moiety is covalently anchored to the polymer backbone to drive molecular recognition, optoelectronic electron transport, or antimicrobial efficacy.
Chemical Architecture & Design Logic
The utility of quinoline monomers stems from the nitrogen atom's lone pair and the planar aromatic system. In rational monomer design, two primary functionalization strategies are employed:
Mechanism: The hydroxyl group at position 8 is reacted with methacryloyl chloride. The resulting polymer retains the nitrogen lone pair but "masks" the chelating oxygen until hydrolysis or specific environmental triggers occur.
Application: Metal ion sensing, hydrolytic drug release.
Mechanism: Direct attachment of a polymerizable vinyl group to the phenyl ring allows the quinoline core (and its carboxylic acid substituents) to remain free for hydrogen bonding or electrostatic interactions.
Application: Molecularly Imprinted Polymers (MIPs) for drug detection.[3]
Diagram 1: Structural Logic of Quinoline Monomers
Caption: Design pathways for converting the quinoline scaffold into polymerizable functional monomers.
Molecularly Imprinted Polymers (MIPs)
In MIP synthesis, the choice of functional monomer is critical for defining the affinity of the "imprinted" cavity. Quinoline-based monomers are superior to standard methacrylic acid (MAA) when the target analyte requires
- stacking or specific hydrophobic interactions.
Case Study: Selective Extraction of Lamotrigine
A breakthrough application involves using 2-(4-vinylphenyl)quinoline-4-carboxylic acid as a functional monomer to detect Lamotrigine (an antiepileptic drug).[3]
Interaction Mechanism: The carboxylic acid group on the quinoline monomer forms hydrogen bonds with the amino groups of Lamotrigine, while the quinoline ring provides
- stacking interactions with the drug's aromatic system.
Superiority: This dual-interaction mode (H-bonding +
-stacking) creates a cavity with higher fidelity than using MAA alone, which relies primarily on H-bonding.
Aromatic core stabilizes the complex in organic media.
Optoelectronic & Sensing Applications
Quinoline monomers are pivotal in synthesizing conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.
Metal Ion Sensing (The "Turn-On" Effect)
Polymers containing 8-hydroxyquinoline side chains (e.g., Poly(8-QMA)) act as macromolecular ligands.
The Phenomenon: In the absence of metal ions, the fluorescence is often quenched due to proton transfer or non-radiative decay.
The Trigger: Upon binding ions like
or , the chelation locks the quinoline ring into a rigid conformation, inhibiting non-radiative decay and triggering strong fluorescence (Chemo-Enhanced Fluorescence).
Design Note: Copolymerization with hydrophilic monomers (like acrylamide) is often necessary to allow aqueous phase sensing.
Diagram 2: Sensing Mechanism
Caption: The "Turn-On" fluorescence mechanism in quinoline-functionalized polymers upon metal chelation.
Biomedical Applications: Drug Delivery & Antimicrobial Activity
pH-Responsive Drug Vectors
The basic nitrogen (
) allows quinoline-containing polymers to act as pH-responsive buffers.
Endosomal Escape: In acidic environments (endosomes, pH 5.0), the quinoline nitrogen becomes protonated. This causes the polymer chain to expand (due to charge repulsion) or disrupt the endosomal membrane (proton sponge effect), facilitating the cytosolic release of therapeutic payloads.
Antimicrobial Copolymers
Copolymers of 8-quinolinyl acrylate with vinyl acetate have demonstrated intrinsic fungicidal properties.
Mechanism: The release of the 8-hydroxyquinoline moiety via hydrolysis, or the contact-killing capability of cationic quinolinium derivatives, disrupts microbial cell membranes.
Experimental Protocol: Synthesis of Poly(8-Quinolinyl Methacrylate)
Objective: Synthesize a functional homopolymer capable of metal chelation.
Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (critical for radical stability).
Heat to 70°C for 24 hours under inert atmosphere.
Precipitation: Pour the viscous solution into excess Methanol. The polymer will precipitate as a solid.
Filtration & Drying: Filter and vacuum dry at 50°C.
Diagram 3: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of Poly(8-QMA).
References
Patel, R., et al. (2000).[1] "Methyl Methacrylate-8-Quinolinyl Acrylate Copolymers-I: Synthesis and Characterization." International Journal of Polymeric Materials. Link
Liu, Y., et al. (2022). "Synthesis of Molecularly Imprinted Polymers Based on a New Monomer '2-(4-Vinylphenyl) Quinoline-4-Carboxylic Acid' for the Selective Solid-Phase Extraction of Lamotrigine." Journal of Chromatographic Science. Link
Aivali, S., et al. (2019).[5] "Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules." Molecules. Link
Mishra, A., et al. (2019).[6] "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." MDPI. Link
Specific Polymers. (n.d.). "8-Quinolyl Methacrylate Technical Data Sheet." Link
5-Vinylquinoline as a ligand in transition metal catalysis
5-Vinylquinoline: A Versatile Scaffold for Polymer-Supported Transition Metal Catalysis Executive Summary: 5-Vinylquinoline (5-VQ) represents a specialized class of functional monomers used to synthesize nitrogen-rich po...
Author: BenchChem Technical Support Team. Date: February 2026
5-Vinylquinoline: A Versatile Scaffold for Polymer-Supported Transition Metal Catalysis
Executive Summary:
5-Vinylquinoline (5-VQ) represents a specialized class of functional monomers used to synthesize nitrogen-rich polymer supports for transition metal catalysis. Unlike its isomers (2-vinylquinoline or 8-vinylquinoline), where the vinyl group is proximal to the nitrogen donor, the 5-position offers a "remote" attachment point. This structural feature preserves the steric accessibility of the quinoline nitrogen, allowing it to bind metal centers (Pd, Cu, Co) without interference from the polymer backbone. This guide details the synthesis, polymerization, and catalytic application of 5-VQ, focusing on its role in creating recyclable, heterogeneous catalytic systems.
Part 1: The Ligand Scaffold & Strategic Advantage
In transition metal catalysis, the stability and recoverability of the catalyst are paramount. 5-Vinylquinoline serves as a bridge between homogeneous and heterogeneous catalysis.
The "Remote" Advantage:
2-Vinylquinoline: The vinyl group is adjacent to the nitrogen. Polymerization creates a backbone that sterically crowds the metal binding site, potentially reducing catalytic activity or forcing distorted coordination geometries.
8-Vinylquinoline: Often acts as a bidentate chelate (N,C-coordination) or suffers from extreme steric hindrance.
5-Vinylquinoline: The vinyl group is on the carbocyclic ring, far removed from the pyridine-like nitrogen. This allows the polymer chain to act solely as a support matrix, leaving the nitrogen free to coordinate metals in a manner identical to free quinoline.
Table 1: Structural Comparison of Vinylquinoline Isomers
Isomer
Vinyl Position
Steric Impact on N-Donor
Primary Coordination Mode
2-Vinylquinoline
Proximal (Ortho)
High (Blocking)
Monodentate (Strained)
8-Vinylquinoline
Proximal (Peri)
Very High
Potential N,C-Chelation
5-Vinylquinoline
Remote (Meta/Para-like)
Low (Open)
Monodentate (Accessible)
Part 2: Synthesis of 5-Vinylquinoline
While classical methods (Skraup synthesis) build the quinoline ring, the most precise method to install a vinyl group at the 5-position is via Heck Coupling of commercially available 5-bromoquinoline.
Protocol 1: Heck Vinylation of 5-Bromoquinoline
This protocol ensures high regioselectivity and avoids the formation of isomers common in ring-closing syntheses.
Charge: In a Schlenk flask, combine 5-bromoquinoline (10 mmol), potassium vinyltrifluoroborate (12 mmol), and Cs₂CO₃ (30 mmol).
Inert: Evacuate and backfill with Nitrogen (3x). Add degassed THF (45 mL) and water (5 mL).
Catalyst Addition: Add PdCl₂(dppf) (0.3 mmol) under a positive stream of nitrogen.
Reaction: Heat to reflux (80°C) for 16 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes). 5-Vinylquinoline is typically isolated as a pale yellow oil that may solidify upon standing.
Part 3: Polymerization & Metal Immobilization
The true utility of 5-VQ lies in its conversion to Poly(5-vinylquinoline) [P(5-VQ)] . This polymer acts as a "macroligand."
Protocol 2: Free Radical Polymerization
Reagents:
5-Vinylquinoline (Monomer)
AIBN (Azobisisobutyronitrile) (Initiator, 1 mol%)
Solvent: Anhydrous Toluene or DMF
Workflow:
Dissolve 5-VQ (2 g) in Toluene (10 mL) in a polymerization tube.
Add AIBN (20 mg).
Freeze-Pump-Thaw: Perform 3 cycles to remove oxygen (critical for radical polymerization).
Polymerize: Seal and heat at 70°C for 24 hours.
Precipitation: Drop the viscous solution into excess cold Diethyl Ether or Hexane.
Isolation: Filter the white precipitate and dry under vacuum at 50°C.
Protocol 3: Metal Loading (Pd@P(5-VQ))
Dissolve/Suspend P(5-VQ) (500 mg) in Methanol (20 mL).
Add Pd(OAc)₂ (50 mg) dissolved in minimum Methanol.
Stir at Room Temperature for 12 hours. The polymer will coordinate the Pd(II), often resulting in a color change (yellow to orange/brown).
Reduction (Optional but recommended for Hydrogenation catalysts): Add NaBH₄ (5 equiv) slowly. The polymer turns black (Pd nanoparticles stabilized by quinoline nitrogens).
Wash: Filter and wash extensively with MeOH and Water to remove free ions. Dry under vacuum.[1]
Part 4: Catalytic Application (Suzuki-Miyaura Coupling)
The Pd@P(5-VQ) catalyst is highly effective for C-C bond formation, offering the activity of homogeneous Pd with the recoverability of a solid.
Reaction: Phenylboronic acid + Aryl Bromide
Biaryl
Protocol:
Setup: In a reaction vial, mix Aryl Bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd@P(5-VQ) (1 mol% Pd).
Solvent: Add Ethanol/Water (1:1, 5 mL).
Run: Heat to 80°C for 4-6 hours.
Recycling:
Centrifuge the mixture.
Decant the supernatant (product solution).
Wash the solid catalyst pellet with Ethanol (2x) and Water (1x).
Reuse: The catalyst can be reused immediately in the next cycle.
Part 5: Mechanistic Visualization
The following diagram illustrates the synthesis of the ligand, its polymerization, and the stabilization of the metal center.
Caption: Synthesis workflow from 5-bromoquinoline to the active Pd@P(5-VQ) heterogeneous catalyst.
References
Heck Vinylation of Quinolines
M. L.[2] Kantam et al., "Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes... for Heck reactions," Journal of Organic Chemistry, 2009.
Source:
Polymerization of Vinylquinolines
E. A. Kuznetsova et al., "Synthesis and polymerization of 2-vinylquinoline...[3] Influence of pyridine as donor ligand," European Polymer Journal, 1990.[3]
Source:
Catalytic Applications of Quinoline Supports
BenchChem Application Notes, "2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis," 2025.
Application Note: Synthesis of 5-Vinylquinoline from 5-Bromoquinoline
Executive Summary & Strategic Rationale The synthesis of 5-vinylquinoline represents a critical transformation in medicinal chemistry and materials science. Vinyl-substituted nitrogen heterocycles serve as versatile inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 5-vinylquinoline represents a critical transformation in medicinal chemistry and materials science. Vinyl-substituted nitrogen heterocycles serve as versatile intermediates for Heck couplings, polymerization (functionalized polyvinylquinolines), and inverse-electron-demand Diels-Alder reactions.
While 2-vinylquinolines are often accessible via condensation of 2-methylquinoline with aldehydes, 5-vinylquinoline requires transition-metal-catalyzed cross-coupling due to the lack of acidic protons at the C5 position.
This guide details two distinct, field-validated protocols to synthesize 5-vinylquinoline from 5-bromoquinoline :
The Stille Coupling (Method A): The "Gold Standard" for reliability on small-to-medium laboratory scales. It offers high functional group tolerance but requires rigorous tin removal.
The Suzuki-Miyaura Coupling (Method B): A modern, "Green Chemistry" approach using Potassium Vinyltrifluoroborate (
). This method is preferred for scale-up and drug development contexts to avoid organotin toxicity.
Mechanistic Insight: The Catalytic Cycle
Understanding the palladium catalytic cycle is prerequisite to troubleshooting. In quinoline systems, the
nitrogen can coordinate to the Palladium center, potentially arresting the cycle. We mitigate this by using phosphine ligands () that out-compete the quinoline nitrogen for the metal center.
Visualization: Stille Cross-Coupling Pathway
The following diagram illustrates the Stille cycle, highlighting the critical Transmetallation step which is often the rate-determining step in this synthesis.
Caption: Pd(0)-catalyzed Stille cycle. Note: The quinoline nitrogen can competitively bind at the Pd(II) stage if ligand concentration is insufficient.
Method A: Stille Coupling (High Reliability)
Context: Best for discovery chemistry (mg to g scale) where yield is paramount and purification capabilities (flash chromatography) are available.
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.
Loading: Charge the flask with 5-Bromoquinoline (1.0 equiv) and anhydrous Toluene (
per mmol substrate).
Degassing: Sparge the solvent with Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
Catalyst Addition: Add
(5 mol%) quickly against a positive stream of Argon. The solution should turn yellow.
Reagent Addition: Add Tributyl(vinyl)tin (1.2 equiv) via syringe. Add a crystal of BHT (radical inhibitor) to protect the vinyl group.
Reaction: Heat the mixture to reflux (110°C) for 4–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).
Loading: In a reaction vial or flask, combine 5-Bromoquinoline (1.0 equiv), Potassium Vinyltrifluoroborate (1.2 equiv), and Cesium Carbonate (3.0 equiv).
Solvent: Add THF and Water (ratio 9:1).
Degassing: Sparge with Nitrogen for 10 minutes.
Catalyst: Add
(3 mol%). Cap the vial or attach condenser.
Reaction: Heat to 80°C for 12–24 hours.
Note: The hydrolysis of the trifluoroborate to the active boronic acid species is slow and equilibrium-controlled, preventing protodeboronation side reactions.
Workup:
Cool to room temperature.[6][7][8] Dilute with water and Ethyl Acetate.[2][4][8]
Separate layers.[8] Extract aqueous layer with EtOAc (2x).
Wash combined organics with Brine.[2][4][8] Dry over
.
Purification: Concentrate and purify via silica gel chromatography (similar to Method A).
Quality Control & Characterization
Successful synthesis must be validated against these spectral benchmarks.
Appearance: Colorless to pale yellow oil (may solidify upon standing/cooling).
(internal): ~7.2 ppm (dd, often overlaps with aromatics).
(terminal, cis): ~5.5 ppm (d, ).
(terminal, trans): ~5.9 ppm (d, ).
Mass Spectrometry (ESI+):
.
Troubleshooting Guide (Self-Validating)
Observation
Diagnosis
Corrective Action
Low Conversion
Catalyst Poisoning
The quinoline nitrogen may be binding Pd. Switch to a catalyst with a tighter binding ligand like or increase catalyst loading to 10 mol%.
Black Precipitate
Pd Aggregation
"Palladium Black" formation indicates ligand dissociation.[3] Ensure excess phosphine () is present or strictly exclude oxygen.
Polymerization
Radical Activity
The product is styrene-like and prone to polymerization. Ensure BHT is added during reaction and workup. Store product at -20°C.
Tin Residues (Method A)
Incomplete Workup
If NMR shows alkyl peaks at 0.8-1.5 ppm, repeat KF treatment or run a column with 10% mixed into the silica.
References
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link
Molander, G. A., & Brown, A. R. (2006).[9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[9][10][11] The Journal of Organic Chemistry, 71(26), 9681–9686. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki-Miyaura Coupling in the Synthesis of Biologically Active Heterocycles. Weiley-VCH. (General reference for Heterocycle coupling).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Target Molecule: 5-Ethenylquinoline (5-Vinylquinoline)
CAS: 105638-34-4
Primary Application: Intermediate for functionalized quinoline scaffolds, polymerization monomers, and late-stage diversification of antimalarial pharmacophores.
Why Stille?
While Suzuki-Miyaura coupling is often the default for C-C bond formation, the Stille protocol is superior for synthesizing 5-ethenylquinoline for two critical reasons:
Neutral Conditions: 5-bromoquinoline is electron-deficient. Stille coupling avoids the strong bases (e.g.,
, ) required in Suzuki protocols, which can trigger unwanted nucleophilic attacks or polymerization of the sensitive vinyl product.
Functional Group Tolerance: The vinylstannane reagent is compatible with Lewis-basic nitrogens (like the quinoline nitrogen) without requiring protection, unlike many boronic acids which can suffer from protodeboronation.
Retrosynthetic Logic & Reaction Pathway
The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromoquinoline with tributyl(vinyl)tin . The reaction is driven by the thermodynamic formation of the stable Sn-Br bond.
Critical Success Factor: The primary failure mode in this synthesis is not low conversion, but product contamination with organotin residues . This protocol integrates a specific Fluoride-based workup to sequester tin byproducts, ensuring pharmaceutical-grade purity.
Figure 1: Reaction logic flow. The cycle relies on the oxidative addition of the aryl bromide followed by transmetalation with the vinyl stannane.
Experimental Design & Reagents
Safety Warning: Organotin compounds are neurotoxic. All weighing and handling must occur in a fume hood. Double-glove (Nitrile) is mandatory.
Reagent Table
Component
Role
Equiv.
Conc/Amount
Critical Quality Attribute
5-Bromoquinoline
Substrate
1.0
1.0 g (4.8 mmol)
Purity >98%; Dry.
Tributyl(vinyl)tin
Reagent
1.1
1.54 mL (5.28 mmol)
Clear liquid; Discard if ppt visible.
Catalyst
0.05
277 mg (5 mol%)
Must be bright yellow. Brown/Black = Oxidized (Do not use).
catalysts are rapidly deactivated by oxygen. The "Schlenk" technique is non-negotiable here.
Vessel Prep: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Argon (or Nitrogen).
Solvent Degassing: While the flask cools, sparge anhydrous toluene with Argon for at least 20 minutes.
Why? Dissolved oxygen promotes homocoupling of the stannane (forming butadiene derivatives) and kills the catalyst.
Charging: Under a positive pressure of Argon, add:
5-Bromoquinoline (1.0 g, 1.0 equiv)
(277 mg, 0.05 equiv). Note: Add catalyst last to minimize air exposure.
Solvation: Syringe in the degassed Toluene (20 mL). The solution should turn yellow.
Reaction: Heat the mixture to 110°C (Reflux) for 12–16 hours.
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide (
) should disappear; a new fluorescent spot () will appear.
Phase 2: The "Tin-Kill" Workup (Crucial Step)
Rationale: Standard extraction leaves tributyltin residues that streak on columns and contaminate biological assays. We use the KF precipitation method [1].
Cooling: Cool the reaction mixture to room temperature.
Stabilization: Add ~10 mg of BHT (2,6-di-tert-butyl-4-methylphenol) to prevent polymerization of the vinyl group during concentration.
Renaud, P.; Lacote, E.; Quaranta, L. "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures."[1] Tetrahedron Letters, 1998 , 39, 2123.[1]
Methodology Verification:
Stille Coupling on Heterocycles
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed., 2002, 41, 4176. (Discusses catalyst choices for electron-deficient rings).
General Protocol:
Catalyst Mechanisms
Espinet, P.; Echavarren, A. M.[4] "The Mechanisms of the Stille Reaction." Angew. Chem. Int. Ed., 2004 , 43, 4704.
Precision Engineering of the Quinoline Core: Palladium-Catalyzed Vinylation of 5-Haloquinolines
Topic: Palladium-Catalyzed Vinylation of 5-Haloquinolines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Palladium-Catalyzed Vinylation of 5-Haloquinolines
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, given the pharmacophore's prevalence in antimalarials (chloroquine), kinase inhibitors, and antiviral agents. While the 2-, 3-, and 6-positions are electronically accessible, the 5-position presents a unique synthetic challenge. Located in the carbocyclic ring but adjacent to the pyridine ring fusion, the 5-position is subject to peri-interactions with the H-4 proton and subtle electronic deactivation compared to the 8-position.
This guide details the palladium-catalyzed vinylation of 5-haloquinolines (specifically 5-bromoquinoline and 5-iodoquinoline). Unlike simple aryl halides, 5-haloquinolines require careful catalyst design to prevent debromination (hydrodehalogenation) and to overcome the steric barrier of the peri-hydrogen.
The "5-Position" Challenge
Electronic Context: The C5-position is essentially "naphthalene-like" but influenced by the inductive withdrawal of the nitrogen atom. Oxidative addition is generally slower than at the C2 or C8 positions.
Steric Context: The C4-H and C5-substituent exert a peri-like repulsion. While not as severe as the C1-C8 interaction in naphthalene or the N-lone pair interaction at C8, it is sufficient to hinder the approach of bulky ligands.
Method Selection:
Suzuki-Miyaura (Recommended): Uses vinylboronic acid pinacol ester. High functional group tolerance, lower toxicity, and ease of purification.
Stille (Alternative): Uses tributyl(vinyl)tin. Extremely robust for sterically demanding or electron-poor substrates but suffers from high toxicity and difficult purification.
Heck (Specific Use): Best for installing substituted vinyl groups (e.g., acrylates, styrenes). Less effective for simple vinylation (ethylene gas) in standard laboratory setups.
Mechanistic Insight & Ligand Selection
Success in coupling at the 5-position hinges on the Oxidative Addition step.
Catalyst Choice
Pd(dppf)Cl₂·DCM: The large bite angle of the bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) facilitates the reductive elimination step and stabilizes the Pd(0) species, preventing aggregation. It is the "workhorse" for 5-bromoquinoline.
Pd(PPh₃)₄: A classic choice for Stille couplings. It requires strictly oxygen-free conditions as the phosphine is easily oxidized.
Buchwald Ligands (XPhos/SPhos): For 5-chloroquinoline (a cheaper but less reactive substrate), bulky electron-rich phosphines like XPhos are required to facilitate oxidative addition into the stronger C-Cl bond.
Mechanistic Pathway (Suzuki)[1][2]
Oxidative Addition: Pd(0) inserts into the C5-Br bond. Critical Step: This is rate-limiting for electron-rich rings but facile for electron-poor quinolines.
Transmetalation: The vinyl group transfers from Boron (activated by base) to Palladium.[1][2]
Reductive Elimination: Formation of the C5-Vinyl bond and regeneration of Pd(0).
Experimental Protocols
Protocol A: The "Green Standard" – Suzuki-Miyaura Vinylation
Best for: Routine synthesis, scale-up, and pharmaceutical intermediates where tin residues are prohibited.
Degassing (Solvent): In a separate vessel, sparge the Dioxane/Water mixture with argon for 15 minutes. This is critical to prevent homocoupling of the boronic ester.
Catalyst Addition: Add the solvent mixture (5 mL, 0.2 M) to the reaction vessel. Add the Pd catalyst (0.03 mmol, ~25 mg) quickly.
Purge: Seal the vessel and purge the headspace with argon for 5 minutes.
Reaction: Heat the mixture to 85–90 °C for 12–16 hours. (Alternatively, microwave at 100 °C for 1 hour).
Monitoring: Check by TLC (EtOAc/Hexanes). The starting bromide should be consumed. A blue-fluorescent spot (the vinyl product) often appears.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes). 5-Vinylquinoline is prone to polymerization; store at -20 °C.
Protocol B: The "Robust Legacy" – Stille Vinylation
Best for: Highly sensitive substrates or when Suzuki fails due to protodeboronation.
Additive: LiCl (optional, promotes reaction for triflates/chlorides)
Step-by-Step Procedure:
Safety Note: Organotin compounds are neurotoxic. Use a dedicated fume hood and double-glove.
Setup: Charge a Schlenk tube with 5-Bromoquinoline (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
Inerting: Evacuate and backfill with Argon (3 cycles).
Addition: Add anhydrous Toluene (5 mL) via syringe, followed by Tributyl(vinyl)tin (1.1 mmol).
Reaction: Heat to 100–110 °C (reflux) for 16–24 hours. The solution typically turns black (Pd precipitation) upon completion.
Workup (Tin Removal): Cool to RT. Add 10 mL of saturated KF (potassium fluoride) solution and stir vigorously for 30 minutes. This precipitates the tin byproduct as an insoluble polymeric fluoride.
Filtration: Filter the biphasic mixture through a pad of Celite.
Extraction: Extract the filtrate with EtOAc.
Purification: Flash chromatography. Tip: Add 1% Triethylamine to the eluent to prevent acid-catalyzed polymerization of the vinyl group on silica.
Data & Optimization Guide
Screening Matrix (Representative Data)
The following table summarizes expected outcomes based on standard optimization parameters for this substrate class.
Entry
Catalyst
Ligand
Solvent
Base
Yield (Isolated)
Notes
1
Pd(OAc)₂
PPh₃
Toluene
K₂CO₃
45%
Significant debromination observed.
2
Pd(dppf)Cl₂
dppf
Dioxane/H₂O
Cs₂CO₃
88%
Optimal conditions. Clean conversion.
3
Pd₂(dba)₃
SPhos
Toluene
K₃PO₄
82%
Excellent, but catalyst is more expensive.
4
Pd(PPh₃)₄
PPh₃
DMF
None (Stille)
91%
High yield, but purification of Sn residues is difficult.
5
Pd/C
None
EtOH
Na₂CO₃
<10%
Heterogeneous catalysis often fails for this specific coupling.
Troubleshooting Common Issues
Debromination (Formation of Quinoline): Caused by β-hydride elimination from the solvent or ligand. Solution: Switch from ethanol/isopropanol to Dioxane or DMF. Increase catalyst loading to speed up the coupling vs. the side reaction.
Homocoupling (Formation of Butadiene): The vinyl boronate couples with itself. Solution: Ensure strict degassing (oxygen promotes homocoupling). Add the boronate slowly.
Protodeboronation: The vinyl boronate hydrolyzes to ethylene gas. Solution: Use anhydrous conditions with a Lewis acid promoter or switch to the Stille protocol.
Visualizing the Workflow
Decision Tree for Method Selection
Caption: Logical decision matrix for selecting the optimal vinylation protocol based on halogen type and substrate sensitivity.
Catalytic Cycle (Suzuki-Miyaura)
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step for 5-haloquinolines.
References
Suzuki-Miyaura Coupling of 5,7-Dihalogenated Quinolines
Title: Palladium-Catalyzed Cross-Coupling Reactions of Dihalogenated Quinolines.[3][4][5]
Source: ResearchGate / Journal of Organic Chemistry (Contextual M
Application Notes and Protocols for the Polymerization of 5-Vinylquinoline Monomers
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of Poly(5-vinylquinoline) Poly(5-vinylquinoline) [P(5-VQ)] is a functional polymer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of Poly(5-vinylquinoline)
Poly(5-vinylquinoline) [P(5-VQ)] is a functional polymer with a unique combination of properties stemming from its rigid, aromatic quinoline side chains. The nitrogen atom within the quinoline ring imparts pH-responsiveness and the ability to coordinate with metal ions, making P(5-VQ) and its derivatives promising materials for a range of applications. These include, but are not limited to, the development of smart drug delivery systems, polymer-supported catalysts, and functional coatings with tailored adhesive and electronic properties.[1] The vinyl group of the 5-vinylquinoline monomer allows for its polymerization through various mechanisms, each offering distinct advantages in controlling the final polymer's architecture and properties.[1]
This comprehensive guide provides detailed protocols and technical insights into the primary methods for the polymerization of 5-vinylquinoline: free-radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and anionic polymerization. The causality behind experimental choices is elucidated to empower researchers in optimizing these procedures for their specific applications.
I. Free-Radical Polymerization of 5-Vinylquinoline: A Foundational Approach
Conventional free-radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers.[2] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. While offering simplicity and broad applicability, this method provides limited control over the polymer's molecular weight and dispersity.
Mechanism of Action
The process begins with the thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then attack the vinyl group of a 5-vinylquinoline monomer, initiating the polymer chain. The newly formed monomer radical propagates by adding to subsequent monomers. The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.
Diagram: Free-Radical Polymerization Workflow
Caption: General workflow for the free-radical polymerization of 5-vinylquinoline.
Experimental Protocol: Free-Radical Polymerization of 5-Vinylquinoline
This protocol is a robust starting point for the synthesis of P(5-VQ) via free-radical polymerization in solution.
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 5-vinylquinoline (e.g., 1.55 g, 0.01 mol) and AIBN (e.g., 0.0164 g, 0.0001 mol) in anhydrous DMF (e.g., 10 mL). The monomer-to-initiator ratio can be adjusted to target different molecular weights.
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit the polymerization.
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for a specified time (e.g., 24 hours) with continuous stirring.
Termination and Isolation: Quench the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomer and initiator residues, and dry the polymer under vacuum at 40 °C to a constant weight.[1]
Characterization:
¹H NMR: Confirm the polymer structure by the disappearance of vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3][4]
Parameter
Typical Value/Condition
Rationale
Initiator
AIBN, Benzoyl Peroxide
Decompose at moderate temperatures to provide a steady flux of radicals.[2]
Solvent
DMF, Toluene, Dioxane
Should dissolve both the monomer and the resulting polymer.[5]
Temperature
60-80 °C
Sufficient to induce initiator decomposition at a suitable rate.[5]
Monomer:Initiator Ratio
50:1 to 500:1
Influences the final molecular weight of the polymer.
Reaction Time
6-24 hours
Depends on the desired conversion.
Expected PDI
> 1.5
Characteristic of conventional free-radical polymerization.
II. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Precision and Control
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. This is achieved through the use of a RAFT agent, which mediates the polymerization via a reversible chain transfer process.
Mechanism of Action
The RAFT process involves a series of addition-fragmentation equilibria. A propagating polymer radical adds to the thiocarbonylthio group of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment, releasing either the initial propagating radical or a new radical derived from the RAFT agent. This rapid exchange between active and dormant species ensures that all polymer chains grow at a similar rate.
Diagram: RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of 5-Vinylquinoline
This protocol is adapted from a successful RAFT polymerization of a protected 8-hydroxy-5-vinylquinoline monomer and is expected to be effective for 5-vinylquinoline.
Cold diethyl ether (non-solvent for precipitation)
Nitrogen gas
Procedure:
Reaction Setup: In a polymerization tube equipped with a magnetic stir bar, combine 5-vinylquinoline (e.g., target DP of 20: 0.4 g, ~2.6 mmol), AIBN (e.g., 7.7 mg, 0.047 mmol for a 1:1 ratio with RAFT agent), DDMAT (e.g., 17 mg, 0.047 mmol), and anhydrous THF (e.g., 4 mL).
Degassing: Seal the tube with a rubber septum, and purge the solution with nitrogen for 15 minutes while stirring.
Polymerization: Place the sealed tube in a preheated oil bath at 60 °C. Allow the polymerization to proceed for the desired time (e.g., 36 hours).
Termination and Isolation: Quench the polymerization by rapidly cooling the tube in an ice bath. Dilute the resulting solution with THF (e.g., 10 mL) and precipitate it into a large excess of cold diethyl ether.
Purification and Drying: Collect the polymer precipitate by filtration, wash it multiple times with cold diethyl ether, and dry it in a vacuum oven.
Characterization:
¹H NMR: Confirm the structure and calculate the degree of polymerization.
GPC/SEC: Determine Mn, Mw, and PDI. The PDI should be significantly lower than that obtained by free-radical polymerization.
Parameter
Typical Value/Condition
Rationale
RAFT Agent
DDMAT, Cumyl dithiobenzoate
Effective for controlling the polymerization of styrenic-like monomers.
Initiator:RAFT Ratio
1:1 to 1:5
A lower ratio of initiator to RAFT agent minimizes the formation of dead chains.
Solvent
THF, Dioxane
Should be non-reactive and a good solvent for all components.
Temperature
60-70 °C
Compatible with the decomposition temperature of AIBN.
Monomer:RAFT Ratio
20:1 to 500:1
Determines the target degree of polymerization.
Expected PDI
< 1.3
Indicative of a controlled polymerization.
III. Atom Transfer Radical Polymerization (ATRP): A Versatile Controlled Method
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal complex as a catalyst to establish a dynamic equilibrium between active and dormant polymer chains.
Mechanism of Action
The polymerization is initiated by an alkyl halide. A transition metal complex in a lower oxidation state (e.g., Cu(I)Br) reversibly abstracts the halogen atom from the dormant polymer chain end, generating a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical then adds monomer units before being deactivated by the higher oxidation state metal complex. The use of a chloride-containing initiating/catalytic system is often crucial for good control with basic and nucleophilic monomers like vinylpyridines to minimize side reactions.[6]
Diagram: ATRP Mechanism
Caption: The activation/deactivation equilibrium in ATRP.
Experimental Protocol: Proposed ATRP of 5-Vinylquinoline
This proposed protocol is based on successful ATRP of the analogous monomer, 4-vinylpyridine.
Materials:
5-Vinylquinoline (monomer)
Copper(I) chloride (CuCl) (catalyst)
Copper(II) chloride (CuCl₂) (deactivator)
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
Methyl 2-chloropropionate (initiator)
Methanol/Water mixture (solvent)
Nitrogen or Argon gas
Procedure:
Catalyst and Ligand Preparation: In a Schlenk flask, charge CuCl, CuCl₂, and TPMA.
Monomer and Initiator Addition: Add the 5-vinylquinoline monomer and the methyl 2-chloropropionate initiator to the flask. Add the methanol/water solvent mixture.
Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas for at least 30 minutes or by performing freeze-pump-thaw cycles.
Polymerization: Place the flask in a thermostated bath at a controlled temperature (e.g., 30 °C) to initiate the polymerization.
Termination and Isolation: After the desired time or conversion, terminate the reaction by opening the flask to air and diluting with a suitable solvent. The polymer can be isolated by precipitation. The copper catalyst is typically removed by passing the polymer solution through a column of neutral alumina.
Parameter
Typical Value/Condition
Rationale
Catalyst System
CuCl/CuCl₂/TPMA
Provides good control for the polymerization of vinylpyridines.[6]
Initiator
Methyl 2-chloropropionate
A common and effective initiator for ATRP.
Solvent
Methanol/Water
Protic solvents can be used for the ATRP of vinylpyridines.[6]
Temperature
30-50 °C
Milder conditions can be used with highly active catalyst systems.
Monomer:Initiator:Cu(I):Ligand Ratio
e.g., 100:1:1:1
Can be varied to control the polymerization rate and molecular weight.
Expected PDI
< 1.2
Indicative of a well-controlled polymerization.
IV. Anionic Polymerization of 5-Vinylquinoline: For High Purity and Narrow Dispersity
Anionic polymerization can produce polymers with very well-defined structures and extremely narrow molecular weight distributions. However, it requires stringent, high-purity reaction conditions as the propagating carbanionic species are highly reactive towards protic impurities.
Mechanism of Action
The polymerization is initiated by a strong nucleophile, such as an organolithium compound, which attacks the vinyl group of the 5-vinylquinoline monomer. This creates a carbanionic propagating species that continues to add monomer units. In the complete absence of terminating agents, the carbanionic chain ends remain "living," allowing for the synthesis of block copolymers.
Diagram: Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of 5-vinylquinoline, emphasizing the need for stringent conditions.
Experimental Protocol: Proposed Anionic Polymerization of 5-Vinylquinoline
This proposed protocol is based on the anionic polymerization of 4-vinylpyridine and requires meticulous execution.
Materials:
5-Vinylquinoline (monomer), rigorously purified and dried.
Anhydrous Tetrahydrofuran (THF) or Pyridine (solvent), freshly distilled from a drying agent.
n-Butyllithium or sec-Butyllithium (initiator).
Degassed Methanol (quenching agent).
Procedure:
Reagent and Glassware Preparation: All glassware must be rigorously cleaned, dried, and flame-dried under vacuum. The monomer and solvent must be purified to remove all protic impurities. The entire procedure must be carried out under a high-vacuum line or in a glovebox.
Reaction Setup: Transfer the purified solvent to the reaction flask via cannula or distillation under vacuum.
Initiation: Cool the solvent to -78 °C and add the organolithium initiator dropwise.
Polymerization: Slowly add the purified 5-vinylquinoline monomer to the initiator solution. The polymerization is typically very rapid.
Termination: After the desired reaction time, terminate the living polymer chains by adding a small amount of degassed methanol.
Isolation and Purification: Isolate the polymer by precipitation in a non-solvent and purify by reprecipitation.
Parameter
Typical Value/Condition
Rationale
Initiator
n-Butyllithium, sec-Butyllithium
Strong nucleophiles capable of initiating the polymerization of vinyl monomers.
Minimizes side reactions and provides better control over the polymerization.[6]
Atmosphere
High vacuum or inert gas
Essential to prevent termination by atmospheric moisture and oxygen.
Monomer:Initiator Ratio
50:1 to 1000:1
Directly determines the molecular weight in a living polymerization.
Expected PDI
< 1.1
Characteristic of a well-controlled living anionic polymerization.
V. Concluding Remarks
The choice of polymerization method for 5-vinylquinoline is dictated by the desired properties of the final polymer. Free-radical polymerization offers a straightforward route to P(5-VQ), while RAFT and ATRP provide avenues for creating well-defined polymers with controlled architectures. Anionic polymerization, though demanding, yields polymers with the highest degree of structural precision. The protocols provided herein serve as a comprehensive guide for researchers to harness the potential of poly(5-vinylquinoline) in their respective fields.
VI. References
Creutz, S., Teyssié, P., & Jérôme, R. (1997). Living Anionic Polymerization of 4-Vinylpyridine in 9/1 Pyridine/THF at 0 °C. Macromolecules, 30(1), 1-3. [Link]
Zhang, Q., et al. (2001). Atom Transfer Radical Polymerization of 4-Vinylpyridine. Macromolecules, 34(19), 6561-6567. [Link]
ResearchGate. (2016). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?. [Link]
MDPI. (2021). Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. [Link]
Aston University. (n.d.). Design, synthesis and RAFT polymerisation of a quinoline-based monomer for use in electrospun composite microfibres. [Link]
RSC Publishing. (2015). A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4- vinylpyridine) Block Copolymers: Successive AT. [Link]
Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC. [Link]
ResearchGate. (2025). ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. [Link]
ResearchGate. (2020). b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and. [Link]
RSC Publishing. (2015). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. [Link]
ACS Publications. (1997). Anionic Block Copolymerization of 4-Vinylpyridine and tert-Butyl Methacrylate at “Elevated” Temperatures: Influence of Various Additives on the Molecular Parameters. [Link]
ResearchGate. (2025). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. [Link]
TUBA. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
IJSTR. (2013). A One Step Synthesis Of Polyfunctional Quinoline Using Heterogeneous Silica Chloride As Catalyst Under Sonic Condition. [Link]
ResearchGate. (n.d.). Synthesis of the angular polycyclic quinoline 5 al. [Link]
Ghent University Library. (n.d.). Kinetics of Atom Transfer Radical Polymerization from PVDF Macroinitiators. [Link]
ResearchGate. (n.d.). Characterization of linear and cyclic PVL by NMR and GPC analysis. [Link]
Publications. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. [Link]
University of Wollongong. (n.d.). Free Radical Polymerization studies of vinyl ester monomers using Pulsed-Lased Polymerization with Size Exclusion Chromatography. [Link]
Preparation of 5-Vinylquinoline via Heck Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 5-vinylquinoline, a valuable building block in medicinal chemistry and materials s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-vinylquinoline, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Heck reaction. This application note details the underlying mechanistic principles, offers a comparative analysis of reaction components, and presents a detailed experimental protocol for the successful execution of this transformation. Emphasis is placed on the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible methodology.
Introduction
The quinoline moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a vinyl group at the 5-position of the quinoline ring system opens up a plethora of possibilities for further functionalization, making 5-vinylquinoline a highly sought-after intermediate. The Mizoroki-Heck reaction, a cornerstone of modern cross-coupling chemistry, provides an efficient and versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] This reaction is particularly well-suited for the synthesis of 5-vinylquinoline from readily available 5-haloquinolines.
The Heck reaction's broad functional group tolerance and its catalytic nature make it an attractive choice for complex molecule synthesis.[2] This guide will delve into the practical aspects of performing this reaction, with a focus on providing researchers with the necessary information to adapt and optimize the protocol for their specific needs.
The Heck Reaction: Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted catalytic cycle can be broken down into four key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloquinoline (typically 5-bromo- or 5-iodoquinoline), forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[4]
Migratory Insertion (Carbopalladation): The alkene (vinylating agent) coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the vinylquinoline product and a hydridopalladium(II) complex.
Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of a halide salt.[3]
Strategic Access to 5-Vinylquinolines: Protocols for Cross-Coupling and C-H Functionalization
Executive Summary & Strategic Rationale The functionalization of the quinoline scaffold at the 5-position is a critical vector in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents. Unlike th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The functionalization of the quinoline scaffold at the 5-position is a critical vector in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents. Unlike the 2-, 3-, and 4-positions, which are electronically governed by the nitrogen atom (making them susceptible to nucleophilic attack or directed lithiation), the 5-position resides on the carbocyclic ring. It mimics a naphthalene-like electronic environment but is often sterically occluded by the peri-interaction with the C4-hydrogen and the N-lone pair influence.[1]
The Challenge: Direct electrophilic substitution at C5 is often plagued by poor regioselectivity, competing heavily with the C8 position.[2]
The Solution: The most reliable, scalable, and regiocontrolled approach to accessing 5-vinylquinolines is via Transition-Metal Catalyzed Cross-Coupling of pre-functionalized 5-haloquinolines.
This guide details three industry-validated protocols to install vinyl groups at the 5-position, prioritized by scalability, functional group tolerance, and "green" chemistry metrics.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol that matches your substrate's complexity and your lab's safety constraints.
Figure 1: Strategic Decision Tree for 5-Vinylquinoline Synthesis.[1]
Protocol A: Suzuki-Miyaura Coupling (The Gold Standard)
This is the preferred method for >80% of applications due to the low toxicity of boron reagents and ease of purification. We utilize Potassium Vinyltrifluoroborate (Molander Salt) instead of vinylboronic acid, as the latter is prone to rapid polymerization and dehydration, leading to inconsistent stoichiometry.
Why: The bidentate dppf ligand has a large bite angle, enhancing the reductive elimination step and stabilizing the Pd center against the electron-deficient quinoline core.
Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)
Solvent: THF:H₂O (9:1) or 1,4-Dioxane:H₂O (4:1)
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Allow to cool under Argon flow.
Degassing: Add the solvent mixture (THF/H₂O, 5 mL).[1] Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly against a positive pressure of Argon. Seal the vessel.
Reaction: Heat to 80°C for 4–12 hours.
Monitoring: Check TLC (EtOAc/Hexane).[1] Look for the disappearance of the starting bromide.
Workup: Cool to RT. Dilute with EtOAc and water.[1] Extract aqueous layer 2x with EtOAc.[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash column chromatography on silica gel.
Note: 5-vinylquinoline is prone to polymerization.[1] Store at -20°C, potentially with a radical inhibitor (e.g., BHT) if storing for long periods.[1]
Protocol B: Stille Coupling (The "Tough Substrate" Alternative)
Use this when your substrate contains base-sensitive groups (esters, labile protecting groups) or if the Suzuki reaction stalls.
Materials
Substrate: 5-Iodoquinoline or 5-Bromoquinoline (1.0 equiv)[1]
Reagent: Tributyl(vinyl)tin (1.1 equiv)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Solvent: Toluene (anhydrous) or DMF
Additives: LiCl (for triflates) or CuI (co-catalyst, optional)
Step-by-Step Procedure
Safety Warning: Organotin compounds are neurotoxic.[1] Use a dedicated fume hood and double-glove.[1]
Setup: Charge a Schlenk tube with 5-bromoquinoline (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). Evacuate and backfill with Argon (3 cycles).[1]
Addition: Add anhydrous Toluene (5 mL) and Tributyl(vinyl)tin (1.1 mmol) via syringe.
Reaction: Heat to 100°C (Reflux) for 12–24 hours.
Visual Cue: The solution often turns from yellow to black (Pd precipitation) upon completion.
Tin Removal (Critical):
Method 1: Add 10% KF aqueous solution and stir vigorously for 30 mins (forms insoluble Bu₃SnF). Filter through Celite.[1]
Method 2: Run the column with 10% K₂CO₃ mixed into the silica gel.
If the goal is to attach a substituted vinyl group (e.g., an acrylate or styrene derivative) directly to the 5-position, the Heck reaction is more atom-economical than synthesizing the vinyl-boronate first.
Materials
Substrate: 5-Bromoquinoline (1.0 equiv)
Reagent: Ethyl Acrylate or Styrene (1.5 equiv)
Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%)
Why: Tri-o-tolylphosphine is bulky and prevents catalyst poisoning by the quinoline nitrogen.[1]
Base: Et₃N (2.0 equiv)
Solvent: DMF or CH₃CN
Step-by-Step Procedure
Setup: Combine 5-bromoquinoline, Pd(OAc)₂, and Phosphine ligand in a pressure tube.
Reaction: Seal and heat to 100–120°C for 16 hours.
Workup: Pour into water, extract with Et₂O.
Regioselectivity Note: The Heck reaction typically yields the trans (E)-isomer exclusively.
Mechanistic Insight & Troubleshooting
The 5-position of quinoline presents a unique electronic challenge. The diagram below illustrates the catalytic cycle with specific attention to the oxidative addition step, which is the rate-determining step (RDS) for electron-rich rings but can be facile here due to the electron-deficient nature of the heteroaromatic system.
Figure 2: Catalytic Cycle for Cross-Coupling at Quinoline C5.[1]
Troubleshooting Table
Problem
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by Quinoline N
Switch to Pd(dppf)Cl₂ or add CuI as a scavenger.
Debromination (Product is Quinoline)
Hydride source in solvent/base
Ensure solvents are anhydrous.[1] Switch base to K₃PO₄ . Reduce temp to 60°C.
Use Molander Salts (Trifluoroborates) instead of boronic acids.
References
Suzuki-Miyaura Coupling of Haloquinolines
Wolf, C. et al. "Palladium-catalyzed cross-coupling reactions of bromoquinolines."[1] Journal of Organic Chemistry.
Use of Molander Salts (Vinyltrifluoroborates)
Molander, G. A. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[1] Journal of Organic Chemistry.
Stille Coupling Protocols
Stille, J. K.[5] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition.
Regioselective Functionalization Reviews
"Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules.
Preparation of Vinylboronic Acid Pinacol Ester
Standard commercial reagents and handling protocols.[1]
Application Notes and Protocols for the Copolymerization of 5-Vinylquinoline with N-Vinylpyrrolidone: A Guide for Researchers in Drug Development
Authored by: A Senior Application Scientist Introduction: Harnessing the Synergy of Quinoline and Pyrrolidone Moieties in Advanced Drug Delivery The strategic design of polymeric carriers is a cornerstone of modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: Harnessing the Synergy of Quinoline and Pyrrolidone Moieties in Advanced Drug Delivery
The strategic design of polymeric carriers is a cornerstone of modern drug delivery, enabling enhanced bioavailability, targeted release, and improved therapeutic outcomes for a wide range of active pharmaceutical ingredients (APIs).[1][2][3] Among the vast array of monomers available for creating functional polymers, 5-vinylquinoline (5VQ) and N-vinylpyrrolidone (NVP) present a compelling combination. NVP is a well-established, biocompatible, and hydrophilic monomer, the polymer of which, polyvinylpyrrolidone (PVP), is widely used in pharmaceutical formulations due to its low toxicity and excellent solubilizing properties.[1][2][3][4] The incorporation of 5VQ introduces the quinoline moiety, a heterocyclic aromatic compound with inherent pharmacological potential and the ability to participate in π-π stacking and hydrogen bonding interactions, which can be leveraged for specific drug loading and release mechanisms.
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and potential applications of copolymers of 5-vinylquinoline and N-vinylpyrrolidone, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying principles of the experimental choices, ensuring a robust and reproducible methodology.
Part 1: Synthesis of Poly(5-Vinylquinoline-co-N-Vinylpyrrolidone)
The copolymerization of 5VQ and NVP can be effectively achieved through free-radical polymerization. This method is versatile and allows for good control over the copolymer composition by adjusting the initial monomer feed ratio.[5][6] The choice of initiator and solvent is critical for achieving a desirable molecular weight and minimizing side reactions.
This protocol outlines the synthesis of a poly(5VQ-co-NVP) copolymer with a specific monomer feed ratio. The ratios can be varied to tailor the copolymer properties.
Step 1: Monomer and Initiator Preparation
1.1. Inhibitor Removal from 5VQ: Pass 5-vinylquinoline through a column of basic alumina to remove the inhibitor (e.g., tert-butylcatechol).
1.2. NVP Distillation: Distill N-vinylpyrrolidone under reduced pressure to remove any polymerization inhibitors and impurities.
1.3. AIBN Recrystallization: Recrystallize AIBN from methanol to ensure purity and consistent initiation kinetics.
Step 2: Reaction Setup
2.1. In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired molar amounts of 5VQ and NVP. For example, for a 1:1 molar feed ratio, add equimolar amounts of the purified monomers.
2.2. Add the recrystallized AIBN initiator. A typical initiator concentration is 1 mol% with respect to the total monomer concentration.
2.3. Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
2.4. Seal the flask with a rubber septum.
Step 3: Degassing
3.1. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
Step 4: Polymerization
4.1. After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
4.2. Immerse the flask in a preheated oil bath at 70 °C.
4.3. Allow the polymerization to proceed with continuous stirring for 24 hours. The solution will become more viscous as the copolymer forms.
Step 5: Polymer Isolation and Purification
5.1. After 24 hours, cool the reaction mixture to room temperature.
5.2. Precipitate the copolymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
5.3. Filter the precipitated white to off-white solid using a Buchner funnel.
5.4. Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator residues.
5.5. Further wash the polymer with diethyl ether.
5.6. Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.
High-Performance Synthesis of 5-Vinylquinoline-Substituted Nitrofurans
Strategies for C5-Functionalization: A Technical Guide Part 1: Core Directive & Scientific Rationale Executive Summary The synthesis of 5-vinylquinoline-substituted nitrofurans represents a specific challenge in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Strategies for C5-Functionalization: A Technical Guide
Part 1: Core Directive & Scientific Rationale
Executive Summary
The synthesis of 5-vinylquinoline-substituted nitrofurans represents a specific challenge in medicinal chemistry. Unlike the 2- and 4-positions of the quinoline ring, which are activated by the ring nitrogen and susceptible to direct Knoevenagel condensations with aldehydes, the C5 position is electronically isolated . Consequently, standard condensation protocols used for "Quinaldine-Nitrofuran" hybrids fail at the C5 position.
This guide details two robust, field-proven methodologies to overcome this regiochemical barrier:
The Heck Cross-Coupling Protocol (Preferred): A palladium-catalyzed approach offering high atom economy and direct access to the vinyl bridge.
The Wittig Olefination Protocol: A stereoselective route ideal for controlling E/Z isomerism.
Target Scaffold & Biological Relevance
These hybrids combine the DNA-damaging oxidative stress mechanism of nitrofurans (pharmacophore of Nitrofurantoin/Nifuroxazide) with the DNA-intercalating and gyrase-inhibiting properties of the quinoline scaffold. The vinyl linker is critical; it extends the
-conjugation system, allowing electronic communication between the donor (quinoline) and acceptor (nitro) rings, which correlates directly with antimicrobial potency.
Part 2: Strategic Pathway Selection
The following decision matrix illustrates why specific synthetic routes are chosen based on the unactivated nature of Quinoline-C5.
Figure 1: Strategic decision tree highlighting the necessity of metal-catalyzed or ylide-based chemistry for C5-functionalization.
Part 3: Experimental Protocols
Protocol A: The Heck Cross-Coupling (Gold Standard)
Objective: Coupling 5-vinylquinoline with 2-iodo-5-nitrofuran.
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the nitrofuran halide, migratory insertion into the vinyl quinoline, and
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
Evacuate and backfill with Argon (3 cycles).
Add anhydrous DMF (concentration 0.1 M relative to substrate).
Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active
species).
Step 2: Substrate Addition
Add 2-iodo-5-nitrofuran (1.1 equiv) and 5-vinylquinoline (1.0 equiv) to the reaction vessel under positive Argon pressure.
Add Et₃N (2.5 equiv) via syringe.
Seal the tube.
Step 3: Reaction & Monitoring
Heat the mixture to 90°C . Note: Do not exceed 110°C as nitrofurans are thermally sensitive.
Monitor via TLC every 2 hours.
Mobile Phase: Hexane:Ethyl Acetate (7:3).
Visualization: Quinoline spots fluoresce blue under UV (254/365 nm). The product will appear as a distinct yellow/orange fluorescent spot (due to extended conjugation) with a lower
than the vinyl quinoline.
Step 4: Work-up & Purification
Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.
Wash organic layer with Brine (10 mL), dry over
, and concentrate in vacuo.
Purification: Flash Column Chromatography on Silica Gel.
Gradient: 0%
40% EtOAc in Hexane.
Caution: Nitrofurans can degrade on acidic silica. Add 1% Et₃N to the eluent to neutralize silica acidity.
Protocol B: The Wittig Olefination (Stereoselective)
Objective: Condensation of 5-formylquinoline with (5-nitrofurfuryl)triphenylphosphonium chloride.
Use Case: When strict control of E/Z geometry is required (Wittig typically favors Z, but Schlosser modification or Horner-Wadsworth-Emmons can favor E).
, dissolve (5-nitrofurfuryl)triphenylphosphonium chloride in absolute ethanol.
Add NaOEt (1.5 equiv) dropwise at 0°C. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 mins.
Coupling: Add 5-formylquinoline (1.0 equiv) in one portion.
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
Work-up: Pour into ice water. The alkene product usually precipitates as a solid. Filter, wash with cold water and cold ethanol. Recrystallize from Ethanol/DMF.
Part 4: Visualization of Experimental Workflow
The following diagram details the Heck Coupling workflow, emphasizing critical control points (CCPs) for safety and yield.
Figure 2: Operational workflow for the Pd-catalyzed synthesis of 5-vinylquinoline nitrofurans.
Part 5: Safety & Troubleshooting (Self-Validating Systems)
Safety Profile
Nitrofurans: Known mutagens and potential carcinogens. Handle all solids in a fume hood or glovebox.
Explosion Hazard: Nitro-compounds can be shock-sensitive. Do not distill reaction mixtures to dryness at high temperatures (>120°C).
Palladium Waste: Segregate heavy metal waste streams.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Black Precipitate (Pd Black)
Ligand oxidation or insufficient PPh₃.
Increase PPh₃ loading to 15-20 mol%. Ensure strict Argon degassing.
Low Yield (<30%)
Homocoupling of vinyl quinoline.
Add vinyl quinoline slowly (syringe pump) to the mixture containing the halide and catalyst.
Product Streaking on TLC
Acidic degradation on silica.
Pre-treat silica gel with 1% Triethylamine in Hexane before loading the column.
No Reaction
Catalyst poisoning by Nitro group.
Switch to Pd(dppf)Cl₂ or increase temperature to 100°C.
Part 6: References
Heck Reaction Mechanism & Conditions:
Title: The Heck Reaction - Mechanism and Recent Developments.[3][4]
Technical Support Center: 5-Vinylquinoline Handling & Polymerization Prevention
Welcome to the technical support guide for 5-vinylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its spontaneous polym...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-vinylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its spontaneous polymerization. Uncontrolled polymerization can lead to loss of valuable material, inconsistent experimental results, and potential safety hazards. This guide provides in-depth, field-proven insights and practical troubleshooting protocols to ensure the stability and integrity of your 5-vinylquinoline throughout its lifecycle in your lab.
Q1: What is spontaneous polymerization, and why is 5-vinylquinoline susceptible to it?
A: Spontaneous polymerization is an unintended conversion of monomer molecules into a polymer without the deliberate addition of an initiator. This process is typically a free-radical chain reaction. 5-Vinylquinoline, like other vinyl monomers such as styrene and vinylpyridine, is susceptible due to the electronic nature of its vinyl group attached to the quinoline aromatic system. The double bond in the vinyl group can be easily activated to form highly reactive free radicals, which initiate a rapid, often exothermic, chain-growth polymerization.[1][2]
Q2: What external factors can trigger the polymerization of 5-vinylquinoline?
A: Several environmental factors can initiate or accelerate spontaneous polymerization. Understanding these is the first step in prevention:
Heat: Elevated temperatures increase molecular motion and the likelihood of forming initial radicals, thus increasing the polymerization rate.
Light (UV Radiation): UV light provides the energy to break chemical bonds and generate free radicals, acting as a potent initiator.[3][4]
Oxygen: While seemingly counterintuitive, oxygen can react with the monomer to form peroxide species. These peroxides are often unstable and can decompose upon heating, generating radicals that initiate polymerization. However, the presence of a small amount of oxygen is essential for the function of many common phenolic inhibitors like hydroquinone.[5]
Contaminants: Impurities, especially metal ions from storage containers or other chemical residues, can act as catalysts for radical formation.
Q3: My bottle of 5-vinylquinoline has become warm and viscous. What is happening and what should I do?
A: A noticeable increase in temperature and viscosity (thickening) are classic signs of runaway polymerization. This is a hazardous situation as the reaction is exothermic and can accelerate rapidly, potentially leading to a dangerous pressure buildup inside the container.
Immediate Actions:
Do not open the container.
If it is safe to do so, move the container to a fume hood and cool it in an ice bath to slow the reaction.
Alert your institution's safety officer and follow established emergency procedures for reactive chemicals.
Once the situation is stabilized, the material should be treated as hazardous waste and disposed of according to institutional guidelines.
This section provides actionable solutions to common issues encountered when working with 5-vinylquinoline.
Issue 1: Ensuring Long-Term Storage Stability
Cause: Improper storage conditions that expose the monomer to heat, light, or air.
Solution: Adherence to a strict storage protocol is paramount. The goal is to minimize exposure to all potential polymerization initiators.
dot
Caption: Workflow for proper storage of 5-vinylquinoline.
See Experimental Protocol 1 for a detailed step-by-step storage procedure. Key principles include storing the material in a cool, dark, and inert environment.[3]
Issue 2: Selecting and Using a Polymerization Inhibitor
Cause: 5-Vinylquinoline is often supplied with an inhibitor, but its concentration may deplete over time or be insufficient for long-term storage or specific experimental conditions.
Solution: Understand the role of inhibitors and ensure they are present at an effective concentration. Inhibitors are compounds that scavenge free radicals, effectively terminating the polymerization chain reaction.[5]
dot
Caption: Mechanism of free-radical inhibition.
Common Inhibitors for Vinyl Monomers:
Inhibitor Name
Abbreviation
Typical Concentration
Key Characteristics
Hydroquinone
HQ
50-200 ppm
Effective general-purpose inhibitor; requires oxygen to function.[5]
Hydroquinone monomethyl ether
MEHQ / HQME
50-200 ppm
Less volatile than HQ; also requires oxygen.
4-tert-Butylcatechol
TBC
15-100 ppm
Excellent storage inhibitor, particularly effective at slightly elevated temperatures.[6]
2,5-Di-tert-butylhydroquinone
DTBHQ
100-500 ppm
Multipurpose inhibitor and antioxidant, good for storage.[5]
For 5-vinylquinoline, an oil-soluble inhibitor like TBC or MEHQ is generally suitable.[4] The choice depends on the planned storage duration and subsequent application.
Issue 3: Needing Inhibitor-Free Monomer for an Experiment
Cause: The presence of a phenolic inhibitor can interfere with subsequent controlled polymerization reactions (e.g., ATRP, RAFT) or other sensitive chemical syntheses.
Solution: The inhibitor must be removed immediately before use. The most common and effective method is passing the monomer through a column of activated basic alumina.
dot
Caption: Workflow for removing inhibitor from 5-vinylquinoline.
Crucial Warning: Inhibitor-free 5-vinylquinoline is extremely unstable. It should be used immediately after purification and should never be stored. Any unused portion must be disposed of properly or re-stabilized with an inhibitor.
Experimental Protocols
Protocol 1: Recommended Storage of 5-Vinylquinoline
This protocol outlines the best practices for storing 5-vinylquinoline to maximize its shelf life and prevent polymerization.
Initial Inspection: Upon receipt, visually inspect the monomer. It should be a clear, mobile liquid. If it appears viscous, cloudy, or contains solid precipitates, do not use it and consult your safety officer for disposal.
Container Selection: If transferring from the original container, use an amber glass bottle or a container opaque to UV light to prevent photoinitiation.[3]
Inert Atmosphere: For long-term storage (>1 month), it is highly recommended to blanket the headspace of the container with an inert gas like dry nitrogen or argon. This displaces oxygen, which can contribute to peroxide formation.
Temperature Control: Store the container in a designated, explosion-proof refrigerator or cold room at 2-8 °C. Ensure the storage area is well-ventilated.
Labeling: Clearly label the container with the chemical name, date received, and date opened. Note that it is a polymerizable monomer.
Periodic Checks: Every 2-3 months, visually inspect the stored monomer (without warming it to room temperature for long) for any signs of increased viscosity.
Protocol 2: Removal of Phenolic Inhibitors Prior to Use
This protocol describes the standard procedure for removing inhibitors like TBC or MEHQ using an alumina column.
Materials:
5-Vinylquinoline containing inhibitor
Activated basic alumina (Brockmann I, standard grade, ~150 mesh)
Column Preparation: In a fume hood, securely clamp the chromatography column in a vertical position. Place a small plug of glass wool at the bottom of the column.
Packing the Column: Add the activated basic alumina to the column. A general rule of thumb is to use approximately 10-20g of alumina for every 100mL of monomer to be purified. Gently tap the column to ensure even packing.
Elution: Carefully pour the 5-vinylquinoline onto the top of the alumina bed.
Collection: Allow the monomer to percolate through the column under gravity. Collect the clear, inhibitor-free monomer in the amber collection flask. For larger volumes, a slight positive pressure of nitrogen can be used to speed up the elution, but care must be taken.
Immediate Use: The purified 5-vinylquinoline is now highly reactive. It must be used for your experiment immediately. DO NOT ATTEMPT TO STORE IT.
Disposal: The alumina in the column is now saturated with the inhibitor and residual monomer. It should be treated as chemical waste and disposed of according to your institution's guidelines.
References
Sigma-Aldrich.Safety Data Sheet PHR1345.
DC Fine Chemicals.Safety Data Sheet.
Google Patents.US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
Wako Pure Chemical Industries.High performance polymerization inhibitors.
RSC Publishing.Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors.
ChemPoint.Eastman Hydroquinone Inhibitors for Polymerization.
PubMed.Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives.
MDPI.Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use.
Google Patents.CN101591291A - The synthetic method of 2-vinylquinoline compounds.
Chemistry & Chemical Technology.SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS.
Carl ROTH.Safety Data Sheet: Quinoline yellow (C.I. 47005).
Royal Society of Chemistry.Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.
Technical Support Center: High-Purity Isolation of 5-Vinylquinoline Derivatives
The Core Challenge: "Sticky" Tin and Reactive Vinyls Welcome to the technical support guide for Stille coupling purification. You are likely here because you are struggling to separate tributyltin (TBT) byproducts from a...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Challenge: "Sticky" Tin and Reactive Vinyls
Welcome to the technical support guide for Stille coupling purification. You are likely here because you are struggling to separate tributyltin (TBT) byproducts from a 5-vinylquinoline scaffold.
This separation is uniquely difficult due to a "double-bind" mechanism:
Lipophilic Masking: Tributyltin halides (
) are highly lipophilic greases that co-elute with many organic compounds on standard silica.[1]
Lewis Acid-Base Coordination: The basic nitrogen of the quinoline ring can coordinate with the Lewis acidic tin atom, forming a complex that "drags" the tin contaminant through purification steps alongside your product.
Furthermore, the 5-vinyl group introduces a stability constraint: harsh oxidative workups (like Iodine/Oxone) or strong acids can trigger polymerization or addition reactions across the alkene.
Master Troubleshooting Workflows
Visualizing the Solution Strategy
The following diagram outlines the decision logic for selecting the correct purification protocol based on your specific constraints (Scale vs. Purity).
Caption: Decision matrix for selecting the optimal tin removal protocol based on reaction scale.
Detailed Protocols
Protocol A: The KF-Silica "Solid Phase" Method (Gold Standard)
Best for: Small to medium scale (<1g), ensuring maximum removal of tin without aqueous workup emulsions.
Mechanism: Potassium Fluoride (KF) loaded onto silica creates a hyper-reactive surface.[1] The Fluoride ion (
) has an exceptionally high affinity for Tin (), converting soluble into insoluble polymeric species that remain trapped on the silica baseline.
Prepare the Phase: Dissolve KF (10 g) in water (20 mL). Add this solution dropwise to Silica Gel (50 g) while stirring vigorously to create a free-flowing "fluffy" powder (approx. 20% w/w KF loading).
Concentrate: Evaporate your reaction solvent (DMF/Toluene) to a minimal volume.
Load: Dilute the crude mixture with a small amount of DCM/Hexane (1:1) and load it onto a short pad of the prepared KF-Silica.
Elute: Flush with 100% Hexanes first (removes non-polar tin residues), then switch to your product eluent (e.g., EtOAc/Hexane).[1]
Result: The tin remains as a white band at the top of the silica; your 5-vinylquinoline elutes cleanly.
Protocol B: The Aqueous KF "Fukuyama" Wash
Best for: Large scale (>1g) where preparing large amounts of KF-silica is impractical.
Step-by-Step Guide:
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether. Avoid DCM if possible (promotes emulsions).[1]
The Wash: Add a saturated aqueous solution of Potassium Fluoride (KF).[4][5][6]
The Stir (Critical): You must stir vigorously for 30–45 minutes .
Why? The formation of
is a heterogeneous process. A simple "shake" in a funnel is insufficient.[1]
Filtration: A white precipitate (
polymer) will form.[1][2] Do not try to separate layers yet. Filter the entire biphasic mixture through a pad of Celite .[2]
Separation: Now separate the layers. The organic layer will be tin-free.[1]
Troubleshooting & FAQs
Q1: My 5-vinylquinoline is polymerizing during concentration. How do I stop this?
Diagnosis: Vinyl quinolines are electron-deficient styrenes and are prone to radical polymerization, especially when concentrated to dryness or heated in the presence of trace metals.
Solution:
Add BHT: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (approx.[1] 0.1 mol%) to your collection flasks before rotary evaporation.
Temperature Control: Keep the water bath below 35°C.
Avoid Iodine: Do not use the Iodine/Oxidation workup method for tin removal;
will add across the vinyl double bond.
Q2: I used the KF method, but NMR still shows tin peaks (multiplets at 0.8–1.5 ppm).
Diagnosis: The quinoline nitrogen might be coordinating to the tin, solubilizing the fluoride complex.
Solution:
The "Amine Trick": Add 1–2% Triethylamine (
) to your chromatography solvent. This competes with the quinoline for surface sites on the silica and prevents "streaking," but more importantly, it can help break the Quinoline-Sn coordination.
Switch to C18: Reverse-phase chromatography (C18 silica) is highly effective for separating lipophilic tin from polar heterocycles.[1]
The success of these protocols relies on the bond dissociation energy (BDE) differences. The Sn-F bond is thermodynamically stronger and kinetically more stable than Sn-Cl or Sn-N bonds.[1]
Caption: Displacement of the Quinoline-Tin coordination complex by Fluoride ions.[1]
References
Renaldo, A. F.; Labadie, J. W.; Stille, J. K. "Palladium-catalyzed coupling of acid chlorides with organotin reagents: ethyl 4-acetylbenzoate."[1] Organic Syntheses, 1989 , 67,[1] 86. (Establishes the KF/Celite filtration protocol).
[1]
Harrowven, D. C.; Guy, I. L. "A simple method for the removal of organotin residues from acetates and a homoallylic alcohol prepared from organostannane reagents."[1] Tetrahedron Letters, 1998 , 39, 6757.[1] (Establishes the KF-Silica stationary phase method).
[1]
Gallagher, W. P.; Maleczka, R. E. "Stille Reactions Catalytic in Tin: A 'Sn-F' Route for Intermolecular and Intramolecular Couplings."[1] The Journal of Organic Chemistry, 2005 , 70, 841–846.[1] (Discusses the mechanism of Fluoride precipitation).
[1]
Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1] Organic Reactions, 1997 .[1] (Comprehensive review on Stille coupling side reactions and workups).
[1]
Technical Support Center: Optimizing the Synthesis of 5-Ethenylquinoline
Welcome to the technical support center for the synthesis of 5-ethenylquinoline, a crucial building block in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-ethenylquinoline, a crucial building block in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and optimize for maximum yield and purity. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.
I. Overview of Synthetic Strategies
The introduction of an ethenyl (vinyl) group at the 5-position of the quinoline ring can be accomplished through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most prevalent strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction, which couples a vinylating agent with a haloquinoline, is a widely used and versatile method.[1][2]
Wittig Reaction: This classic olefination reaction involves the reaction of a phosphorus ylide with a quinoline-5-carboxaldehyde.[3][4][5]
Grignard Reaction: The addition of a vinyl Grignard reagent to a quinoline-5-carboxaldehyde, followed by dehydration, offers another route.[6][7]
Each of these methods presents unique challenges and opportunities for optimization. This guide will delve into the specifics of each to help you achieve your desired outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when approaching the synthesis of 5-ethenylquinoline.
Q1: Which synthetic route is best for a first-time synthesis of 5-ethenylquinoline?
A1: For researchers new to this specific synthesis, the Wittig reaction is often the most straightforward starting point.[4] The reaction conditions are generally mild, and the starting materials, 5-formylquinoline and a methylide ylide, are accessible. The primary challenge lies in the removal of the triphenylphosphine oxide byproduct, but established purification techniques can effectively address this.[8]
Q2: I am working with a complex quinoline derivative. Which method offers the best functional group tolerance?
A2: The Heck reaction generally offers excellent functional group tolerance.[9] Palladium catalysts are known for their high chemoselectivity, allowing the reaction to proceed in the presence of various functional groups that might not be compatible with the highly basic conditions of the Wittig or Grignard reactions.[2]
Q3: My 5-ethenylquinoline product appears to be unstable and decomposes over time. What can I do?
A3: 5-Ethenylquinoline can be susceptible to polymerization and degradation, especially when exposed to light, air, or acidic conditions. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also be considered for long-term storage. While direct stability studies on 5-ethenylquinoline are not widely published, the stability of similar vinyl-substituted aromatic compounds is a known concern.
Q4: What are the key safety precautions I should take when synthesizing 5-ethenylquinoline?
A4: Standard laboratory safety protocols should always be followed. Specific hazards to be aware of include:
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
Organometallic Reagents: Grignard reagents and the strong bases used in Wittig reactions (e.g., n-butyllithium) are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.[7]
Solvents: Many of the organic solvents used (e.g., THF, diethyl ether, toluene) are flammable and should be handled away from ignition sources.[3][7]
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 5-ethenylquinoline, categorized by the synthetic method.
A. Heck Reaction Troubleshooting
The Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the optimization of several parameters.
Issue 1: Low or No Product Yield
Possible Cause
Scientific Rationale
Suggested Solution
Inactive Catalyst
The active Pd(0) species is susceptible to oxidation. The phosphine ligands can also be sensitive to air.[10]
Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. Consider pre-activation of the Pd(II) precursor to Pd(0) if using a catalyst like Pd(OAc)₂.[10]
Poor Choice of Base
The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.[10] An inappropriate base (too weak or sterically hindered) can stall the reaction.
Triethylamine (Et₃N) is a common choice. For more challenging substrates, stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective.
Ligand Dissociation/Decomposition
At the high temperatures often required for Heck reactions, phosphine ligands can dissociate from the palladium center or decompose, leading to catalyst deactivation.
Use more robust phosphine ligands, such as tri-tert-butylphosphine or bulky biaryl phosphines, which are designed for greater stability. Alternatively, phosphine-free catalyst systems can be explored.[1]
Sub-optimal Solvent
The solvent polarity can influence the solubility of the reactants and the stability of the catalytic species.
Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. High-boiling point solvents are often necessary to drive the reaction to completion.[11]
Issue 2: Formation of Side Products (e.g., Isomerized Alkenes)
Possible Cause
Scientific Rationale
Suggested Solution
β-Hydride Elimination and Re-insertion
The intermediate alkyl-palladium species can undergo reversible β-hydride elimination, leading to isomerization of the double bond.[10]
The addition of silver salts (e.g., AgNO₃) or thallium salts can facilitate the reductive elimination step, minimizing the lifetime of the intermediate and suppressing isomerization.[12]
Reductive Heck Pathway
Under certain conditions, the intermediate can undergo a conjugate addition-type reaction instead of the desired substitution, leading to a saturated side product.[9]
Careful optimization of the base, solvent, and temperature can help to disfavor this pathway.
Experimental Protocol: Optimized Heck Reaction for 5-Ethenylquinoline
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
Add anhydrous, degassed triethylamine (2.0 equiv.) and tributyl(vinyl)tin (1.2 equiv.) via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the organic layer sequentially with saturated aqueous KF solution (to remove tin byproducts), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-ethenylquinoline.
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
B. Wittig Reaction Troubleshooting
The Wittig reaction is a reliable method for olefination, but challenges can arise from ylide generation and product purification.[13]
Issue 1: Low Yield of 5-Ethenylquinoline
Possible Cause
Scientific Rationale
Suggested Solution
Incomplete Ylide Formation
The phosphonium salt requires a strong, non-nucleophilic base for deprotonation to form the ylide. Incomplete deprotonation leads to unreacted starting material.[4]
Use a sufficiently strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions, as water will quench the base and ylide.[3]
Ylide Instability
Non-stabilized ylides, such as the one needed for this synthesis, can be unstable and should be generated and used in situ, preferably at low temperatures.[3]
Prepare the ylide at 0 °C or below and add the 5-formylquinoline solution to the pre-formed ylide at this low temperature.
Steric Hindrance
While less of an issue with an aldehyde, significant steric bulk on either the ylide or the carbonyl component can slow down the reaction.
For this specific synthesis, this is less likely to be a major factor. However, ensuring sufficient reaction time is always advisable.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Possible Cause
Scientific Rationale
Suggested Solution
Similar Polarity to Product
Triphenylphosphine oxide (TPPO) can have a polarity similar to that of the desired alkene product, making separation by standard column chromatography challenging.[8]
1. Crystallization: If the product is a solid, recrystallization can be an effective purification method. 2. Modified Workup: After the reaction, precipitate the TPPO by adding a non-polar solvent like hexane and cooling the mixture. Filter off the solid TPPO before proceeding with the aqueous workup. 3. Chromatography Optimization: Use a different solvent system for column chromatography or consider using a different stationary phase.
Experimental Protocol: Wittig Reaction for 5-Ethenylquinoline
In a flame-dried, three-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise. The mixture should turn a characteristic ylide color (often orange or yellow).
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
Dissolve 5-formylquinoline (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to separate the 5-ethenylquinoline from triphenylphosphine oxide.[14]
Visualization: Wittig Reaction Workflow
Caption: Workflow for the Wittig synthesis of 5-ethenylquinoline.
C. Grignard Reaction Troubleshooting
The use of Grignard reagents requires strict control of reaction conditions to avoid common pitfalls.[15]
Issue 1: Low Yield of the Desired Alcohol Intermediate
Possible Cause
Scientific Rationale
Suggested Solution
Presence of Water
Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources (e.g., alcohols).[16]
All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents. The 5-formylquinoline starting material should also be dry.
Poor Quality Grignard Reagent
Commercially available Grignard reagents can degrade over time. If preparing in situ, the reaction with magnesium may not have gone to completion.
Use a freshly opened bottle of the Grignard reagent or a recently prepared solution. The concentration of the Grignard reagent can be determined by titration before use.
Side Reactions
Grignard reagents can also act as reducing agents, converting the aldehyde to an alcohol, although this is less common with vinyl Grignard.
Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.
Issue 2: Inefficient Dehydration to the Alkene
Possible Cause
Scientific Rationale
Suggested Solution
Inappropriate Dehydrating Agent
The choice of acid and reaction conditions for the dehydration step is crucial to avoid charring or rearrangement of the product.
Mild acidic conditions are preferred. Heating with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark apparatus to remove water is a common and effective method. Alternatively, using reagents like POCl₃ in pyridine can also effect the dehydration under milder conditions.
IV. Conclusion
The synthesis of 5-ethenylquinoline is a multifaceted challenge that can be successfully navigated with a solid understanding of the underlying chemical principles of each synthetic route. By anticipating potential issues related to catalyst activity, reagent stability, and byproduct formation, researchers can proactively optimize their experimental conditions to achieve high yields of this valuable compound. This guide serves as a starting point for troubleshooting, and further refinement of reaction parameters may be necessary based on the specific quinoline substrate and laboratory conditions.
V. References
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline. Retrieved from a URL which is no longer available.
ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Retrieved from a URL which is no longer available.
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from a URL which is no longer available.
Alfa Chemistry. (n.d.). Wittig Reaction. Retrieved from a URL which is no longer available.
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from a URL which is no longer available.
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from a URL which is no longer available.
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from a URL which is no longer available.
University of Evansville. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from a URL which is no longer available.
University of Missouri-St. Louis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from a URL which is no longer available.
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from a URL which is no longer available.
Wikipedia. (n.d.). Wittig reaction. Retrieved from a URL which is no longer available.
Myers, A. (n.d.). The Heck Reaction. Chem 115. Retrieved from a URL which is no longer available.
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from a URL which is no longer available.
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from a URL which is no longer available.
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from a URL which is no longer available.
SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from a URL which is no longer available.
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from a URL which is no longer available.
Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis. Retrieved from a URL which is no longer available.
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from a URL which is no longer available.
Technical Support Center: Vinylquinoline Monomer Stability
Core Directive: The Stability Triad Vinylquinoline monomers are nitrogen-heterocyclic analogs of styrene.[1] Like styrene, they possess a vinyl group susceptible to spontaneous autopolymerization initiated by heat, light...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Stability Triad
Vinylquinoline monomers are nitrogen-heterocyclic analogs of styrene.[1] Like styrene, they possess a vinyl group susceptible to spontaneous autopolymerization initiated by heat, light, or trace metals.[1] However, their basic nitrogen functionality adds a layer of complexity regarding inhibitor interactions and purification.[1]
To ensure shelf-life and experimental reproducibility, you must adhere to the Stability Triad :
Thermal Suppression: Store at 2–8°C (Refrigerated).
Photoprotection: Store in amber glass to prevent photo-initiated radical formation.[1]
The Oxygen Paradox: If stabilized with TBC (4-tert-butylcatechol), do not store under inert gas (Nitrogen/Argon) .[1] TBC requires dissolved oxygen to function.[1][2][3][4][5]
The Mechanism: Why "Inert" Storage Fails
A common error in research labs is storing TBC-inhibited monomers under a pure nitrogen atmosphere.[1] This practice often leads to rapid polymerization because phenolic inhibitors like TBC are not "radical scavengers" in the direct sense; they are peroxy-radical scavengers .[1]
The "Oxygen Paradox" Explained
Initiation: Heat or light generates carbon-centered radicals (
Inhibition: TBC reacts rapidly with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
, terminating the chain and preventing polymerization.[1][4]
Visualization: The Inhibition Pathway
Caption: The TBC inhibition cycle requires oxygen to convert carbon radicals into peroxy radicals, which the inhibitor can then neutralize.
Storage Specifications Summary
Parameter
Recommendation
Technical Rationale
Temperature
2°C to 8°C
Slows radical formation kinetics.[1] Freezing (-20°C) is acceptable but may cause inhibitor to crystallize out of solution.[1]
Container
Amber Glass
Blocks UV/Blue light which excites the conjugated vinyl-quinoline system.[1]
Headspace
Air (approx. 20% )
Maintains dissolved oxygen levels (10–20 ppm) required for TBC activity.[1]
Inhibitor
TBC (100–1000 ppm)
Standard phenolic inhibitor.[1] Effective and easily removed via basic alumina.[1][6]
Shelf Life
6–12 Months
Even with inhibition, slow dimerization occurs.[1] Re-test purity before critical use.
Troubleshooting Guide (FAQs)
Q1: My monomer has turned from pale yellow to dark brown/orange. Is it still usable?
Diagnosis: This indicates oxidation of the quinoline ring or formation of oligomers (pre-polymerization).
Test: Invert the vial. If the viscosity has noticeably increased (syrup-like), the bulk monomer has polymerized. Discard it.
Recovery: If viscosity is normal but color is dark, you can attempt vacuum distillation .[1] However, verify purity by NMR immediately after.
Q2: Can I remove the inhibitor using a standard silica column?
Recommendation:NO.
Reasoning: Vinylquinolines are basic (pKa ~4.9).[1] Acidic silica gel will protonate the nitrogen, causing the monomer to stick strongly to the column or elute as a salt.
Solution: Use Basic Alumina or Neutral Alumina .[1] This removes the phenolic TBC without trapping the basic monomer.
Q3: I need to store the monomer for 2 years. Should I freeze it at -80°C?
Analysis: Extreme cold stops polymerization but creates physical separation issues.[1]
Risk: Upon thawing, the inhibitor (TBC) may remain crystallized while the monomer melts, creating a layer of uninhibited monomer that can polymerize ("popcorn polymerization") before the inhibitor redissolves.
Protocol: If freezing, ensure thorough vortexing/mixing immediately upon thawing to redistribute the inhibitor.
Technical Support Center: Troubleshooting Low Conversion in 5-Bromoquinoline Vinylation
Welcome to our dedicated technical support center for the vinylation of 5-bromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important transfo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the vinylation of 5-bromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation in their synthetic endeavors. We understand that achieving high conversion and yield in palladium-catalyzed cross-coupling reactions can be challenging. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to help you overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing no or very low conversion of my 5-bromoquinoline starting material. What are the most common initial checks I should perform?
A1: When faced with low or no conversion, it's crucial to systematically verify your reaction setup and reagents. Start with these fundamental checks:
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[1]
Reagent Quality:
Solvent and Base: Anhydrous and degassed solvents are critical. The presence of water can interfere with the catalytic cycle. Ensure your base is pure and has been stored correctly.
5-Bromoquinoline: Verify the purity of your starting material. Impurities can sometimes inhibit the catalyst.
Vinylating Agent: Check the stability and purity of your vinyl source. For example, vinylboronic acids can be prone to decomposition.[2]
Catalyst and Ligand Integrity:
Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded.
Ligand: Phosphine ligands, especially electron-rich ones, can be sensitive to air and should be handled under an inert atmosphere.
Q2: My reaction has stalled, and I see the formation of palladium black. What does this indicate and how can I prevent it?
A2: The formation of palladium black (insoluble, agglomerated palladium) is a common sign of catalyst decomposition and a primary reason for stalled reactions. This typically occurs when the active, soluble Pd(0) species is no longer stabilized by the ligand, leading to aggregation.
Causality: This can be triggered by high temperatures, insufficient ligand concentration, or the presence of impurities. The stability of the ligand-palladium complex is crucial for maintaining catalytic activity.
Prevention:
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can often stabilize the catalytic species.
Choice of Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can form more stable palladium complexes that are less prone to decomposition at elevated temperatures.[3]
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Q3: I am seeing a significant amount of a debrominated byproduct (quinoline). What causes this and how can I minimize it?
A3: Debromination, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed cross-couplings of heteroaryl halides.[4][5]
Mechanism: This can occur through a competing reaction pathway where the aryl-palladium intermediate undergoes reductive elimination with a hydride source in the reaction mixture. Potential hydride sources include the solvent (e.g., alcohols), the base, or impurities.
Mitigation Strategies:
Choice of Base and Solvent: Using a non-protic solvent and a non-coordinating base can sometimes reduce debromination.
Reaction Temperature: Lowering the reaction temperature may disfavor the debromination pathway.
Ligand Selection: The electronic properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired debromination. Screening different ligands can be beneficial.
Troubleshooting Guide: Low Conversion and Side Reactions
This section provides a more detailed, problem-oriented approach to troubleshooting your 5-bromoquinoline vinylation.
Problem 1: Incomplete Conversion of 5-Bromoquinoline
If you are experiencing incomplete consumption of your starting material, consider the following factors in a stepwise manner.
1.1. Catalyst System Inactivity
Issue: The palladium catalyst may not be effectively entering the catalytic cycle or is being deactivated.
Troubleshooting Steps:
Pre-catalyst Activation: If using a Pd(II) precursor like Pd(OAc)₂, a pre-activation step to reduce it to the active Pd(0) species is often necessary. This is typically achieved in the presence of the phosphine ligand.
Ligand Choice: The electronic and steric properties of the ligand are critical. For electron-rich heteroaromatics like quinoline, bulky and electron-donating ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos) can be more effective than triphenylphosphine (PPh₃).[3]
Palladium Source: Consider trying a different palladium precursor, such as Pd₂(dba)₃, which is already in the Pd(0) oxidation state.
1.2. Sub-optimal Reaction Conditions
Issue: The chosen solvent, base, or temperature may not be ideal for this specific transformation.
Troubleshooting Steps:
Solvent Screening: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used for Heck reactions. However, sometimes less polar solvents like dioxane or toluene can provide better results.
Base Selection: The strength and nature of the base are crucial. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly with certain vinylating agents like potassium vinyltrifluoroborate.[6]
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic screening of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.
Visualizing the Process: Catalytic Cycle and Troubleshooting Workflow
The Heck Vinylation Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction. Understanding these steps is key to diagnosing issues in your experiment.
Caption: The catalytic cycle of the Heck vinylation of 5-bromoquinoline.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low conversion issues.
Caption: A systematic workflow for troubleshooting low conversion.
Experimental Protocol and Data
Optimized Protocol for Vinylation of 5-Bromoquinoline
This protocol provides a robust starting point for your experiments. Note that further optimization may be required for your specific vinylating agent and setup.
Materials:
5-Bromoquinoline
Potassium vinyltrifluoroborate
Palladium(II) acetate (Pd(OAc)₂)
(S)-BINAP
Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
To a flame-dried Schlenk flask, add 5-bromoquinoline (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (2.0 equiv).
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and (S)-BINAP (0.04 equiv) in a small amount of DMF.
Evacuate and backfill the Schlenk flask with argon three times.
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed DMF to achieve the desired concentration (e.g., 0.1 M).
Heat the reaction mixture to 120 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water (3x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Key Reaction Parameters
The following table summarizes key parameters that can be varied to optimize the reaction.
Parameter
Recommended Range/Options
Rationale & Considerations
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃, Palladacycles
Pd(0) sources may not require a pre-activation step. Palladacycles can offer greater stability at high temperatures.[3]
Ligand
P(t-Bu)₃, XPhos, SPhos, (S)-BINAP
Bulky, electron-rich ligands often improve catalytic activity and stability.[3][6]
Base
NEt₃, DIPEA, K₂CO₃, Cs₂CO₃
The choice of base can influence reaction rate and side product formation. Inorganic bases are often used with boronic acids/esters.[6]
Solvent
DMF, DMAc, NMP, Dioxane, Toluene
Polar aprotic solvents are generally effective, but screening is recommended.
Temperature
80 - 140 °C
Balance reaction rate against catalyst stability and potential side reactions.
Potassium vinyltrifluoroborate is a stable, easy-to-handle solid alternative to ethylene gas.[6][7]
By systematically addressing the potential issues outlined in this guide and using the provided protocol as a starting point, you will be well-equipped to optimize the vinylation of 5-bromoquinoline and achieve your desired synthetic outcomes.
References
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Vinylation of Aryl Halides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(6), 2321–2327.
Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Coordination Chemistry Reviews, 252(10-11), 1179–1208.
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
de Vries, J. G. (2001). The Heck reaction. Canadian Journal of Chemistry, 79(5-6), 1086–1092.
Selvakumar, K., Lingam, K. A. P., Varma, R. V. L., & Vijayabaskar, V. (2015).
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Catalysis Science & Technology. (2018). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Royal Society of Chemistry. Retrieved from [Link]
Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-32). John Wiley & Sons, Ltd.
Johannes Kepler University Linz. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Retrieved from [Link]
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis.
SSRN. (2023). Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions. Retrieved from [Link]
Royal Society of Chemistry. (2015). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved from [Link]
Xiao, J. (2005). Highly Regioselective Heck Reactions of Heteroaryl Halides with Electron-Rich Olefins in Ionic Liquid. University of Liverpool.
Heravi, M. M., & Zadsirjan, V. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2035.
Heravi, M. M., & Zadsirjan, V. (2017). Recent advances in applications of Heck reaction in the total synthesis of alkaloids. In Studies in Natural Products Chemistry (Vol. 54, pp. 237-293). Elsevier.
MDPI. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from [Link]
Hartwig, J. F. (2010).
White, M. C. (2012). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes.
The University of Liverpool Repository. (2014). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[1][6]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. Retrieved from [Link]
ResearchGate. (2015). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Retrieved from [Link]
MDPI. (2023). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Retrieved from [Link]
Royal Society of Chemistry. (2018). Bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes as highly active catalysts for the formation of vinyl-terminated PE waxes; steps towards inhibiting deactivation pathways through targeted ligand design. Retrieved from [Link]
Chemistry LibreTexts. (2021). Heck Reaction. Retrieved from [Link]
Chirik, P. J. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Princeton University.
1H NMR Characterization of 5-Vinylquinoline: A Comparative Technical Guide
This guide provides a comprehensive technical analysis of the 1H NMR characterization of 5-vinylquinoline, designed for researchers in medicinal chemistry and polymer science. Executive Summary 5-Vinylquinoline is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 1H NMR characterization of 5-vinylquinoline, designed for researchers in medicinal chemistry and polymer science.
Executive Summary
5-Vinylquinoline is a critical functional monomer and intermediate used in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, antitrypanosomal agents) and functionalized polymers. Its structural integrity is defined by the specific substitution at the C5 position, which is sterically and electronically distinct from the more common 2-, 6-, or 8-isomers.
This guide provides a rigorous 1H NMR characterization protocol , distinguishing 5-vinylquinoline from its synthetic precursor (5-bromoquinoline ) and isomeric alternatives. The focus is on the diagnostic AMX spin system of the vinyl group and the unique deshielding patterns of the quinoline core.
Structural Context & Numbering
Proper assignment requires adherence to standard quinoline numbering. The nitrogen atom is position 1. The vinyl group is attached at position 5 (the "top" of the carbocyclic ring, adjacent to the bridgehead).
Graphviz Diagram: Structure & Numbering
Caption: Structural connectivity highlighting the C5-substitution point and the vinyl AMX spin system.
Comparative Analysis: Product vs. Precursor
The most common synthesis route is the Stille Coupling of 5-bromoquinoline with tributyl(vinyl)tin. The critical quality attribute (CQA) is the complete consumption of the bromo-precursor.
Comparison Table: 5-Vinylquinoline vs. 5-Bromoquinoline
Feature
5-Vinylquinoline (Product)
5-Bromoquinoline (Precursor)
Diagnostic Significance
Vinyl Region (5.0 - 7.0 ppm)
Present (3H) Distinct AMX pattern (dd, d, d).
Absent Baseline is flat in this region.
Primary confirmation of coupling.
H-4 Signal
~8.15 ppm (d) Shielded slightly due to conjugation.
~8.53 ppm (d) Deshielded by Br proximity.
Indicates electronic environment change at the bridgehead.
The following data represents the consensus assignment derived from 5-substituted quinoline trends and vinyl-arene physics.
A. Vinyl Group (The AMX System)
The vinyl group at C5 is an isolated spin system coupled to the aromatic ring.
(Methine, to ring): 7.25 – 7.35 ppm (dd).
Coupling:
Hz, Hz.
Note: Often overlaps with solvent (CHCl3) or aromatic protons; 2D HSQC is recommended for precise location.
(Terminal, trans to ring): 5.85 – 5.95 ppm (d).
Coupling:
Hz.
(Terminal, cis to ring): 5.45 – 5.55 ppm (d).
Coupling:
Hz.
B. Quinoline Core (Aromatic Region)
H-2:
8.92 (dd, Hz). Most downfield signal (adjacent to N).
H-3:
7.45 (dd, Hz).
H-4:
8.15 (dq/dd, Hz).
H-8:
8.10 (d, Hz). Deshielded by N-lone pair (peri-effect).
H-6/H-7:
7.60 – 7.80 (m). Complex multiplet due to overlap.
Experimental Protocol
To ensure reproducible data, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of 5-vinylquinoline.
Why: High concentration (>15 mg) can cause stacking effects (concentration-dependent shifts), particularly for H-8 and H-5 substituents.
Solvent: Use 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS.
Alternative: DMSO-d6 is acceptable but will shift the phenolic/amine impurities if present.
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., Pd black or Tin residues from synthesis).
Step 2: Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: Aromatic protons and vinyl protons have long T1 relaxation times. A short D1 (<1s) will under-integrate the vinyl signals, leading to false purity calculations.
Scans (NS): 16 or 32 scans.
Spectral Width: -2 to 14 ppm (covers all aromatics and potential aldehyde impurities).
Step 3: Processing & Validation
Phasing: Apply manual phasing. Auto-phasing often fails on the sharp vinyl doublets.
Integration: Calibrate the H-2 signal (approx 8.9 ppm) to 1.00 H.
QC Check:
Integration of Vinyl
(5.9 ppm) must be 1.00 ± 0.05 .
If < 0.95, polymerization has likely occurred.
If > 1.05, check for residual solvent peaks or unreacted vinyl-tin reagent.
Visualization: Characterization Workflow
This diagram outlines the logical flow for confirming the identity and purity of 5-vinylquinoline.
Graphviz Diagram: QC Workflow
Caption: Step-by-step decision tree for validating 5-vinylquinoline purity using 1H NMR.
Troubleshooting & Common Artifacts
Artifact
Cause
Solution
Broad Vinyl Signals
Polymerization (Oligomers)
Sample is degrading. Re-purify via column chromatography immediately. Store monomer with radical inhibitor (e.g., BHT).
Extra Doublets @ 0.8-1.5 ppm
Tributyltin Residues
The Stille coupling byproduct () is difficult to remove. Wash crude with KF (Potassium Fluoride) solution before NMR.
Shifted H-8 Signal
Concentration Effects
- stacking shifts the H-8 proton. Dilute sample to <5 mg/mL.
References
Benítez, D., et al. (2020).[1][2] "5-Vinylquinoline-substituted nitrofurans as inhibitors of trypanothione reductase and antitrypanosomal agents."[1][2][3] Chemija, 31(2), 111–117.[1]
Reich, H. J. (2020). "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison.
BenchChem. (2025).[4] "1H NMR Characterization of Substituted Quinolines: Application Note."
National Institute of Standards and Technology (NIST). "Quinoline, 2-ethenyl- (Isomer Comparison Data)." NIST Chemistry WebBook.
Comprehensive Comparison Guide: FTIR Spectral Analysis of the 5-Ethenylquinoline Vinyl Group
Executive Summary 5-Ethenylquinoline (5-EQ) is a highly versatile heterocyclic building block utilized extensively in drug development and the synthesis of advanced functional polymers. The chemical reactivity and polyme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Ethenylquinoline (5-EQ) is a highly versatile heterocyclic building block utilized extensively in drug development and the synthesis of advanced functional polymers. The chemical reactivity and polymerization potential of 5-EQ are primarily governed by its terminal vinyl group (-CH=CH₂). For researchers monitoring the functionalization of 5-EQ, Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for tracking the integrity of this vinyl moiety.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for 5-EQ analysis. As a Senior Application Scientist, I have structured this guide to provide the causal reasoning and self-validating protocols necessary to select the optimal analytical pathway for your specific research needs.
Mechanistic Grounding: The Vinyl Group Spectral Fingerprint
Before comparing instrumental modalities, we must establish the molecular vibrations of the 5-EQ vinyl group. The terminal vinyl group produces a highly diagnostic set of infrared absorptions. The most reliable and quantifiable markers are the out-of-plane (oop) =C-H bending vibrations.
For monosubstituted alkenes like the ethenyl group in 5-EQ, these vibrations manifest as two sharp, intense bands typically located at 990 ± 5 cm⁻¹ and 910 ± 5 cm⁻¹1. Both peaks must be present to confirm an intact vinyl group. Furthermore, an overtone of the 910 cm⁻¹ band frequently appears at ~1820 cm⁻¹, serving as a secondary confirmation of the vinyl moiety's presence 2.
While the quinoline ring contributes its own complex aromatic C=C and C=N stretches between 1500–1600 cm⁻¹, the isolated nature of the 990/910 cm⁻¹ vinyl bends makes them the ideal targets for quantitative tracking during 5-EQ reactions.
Comparative Performance: ATR-FTIR vs. Transmission FTIR
Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared beam and the 5-EQ sample 3.
Transmission FTIR : The IR beam passes entirely through the bulk sample (typically dispersed in a KBr pellet). The absorbance follows the Beer-Lambert law linearly across all wavenumbers, making it the superior choice for rigorous quantitative bulk analysis and academic method validation 4.
ATR-FTIR : The IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates only a few micrometers into the sample surface.
The Causality of Spectral Distortion:
In ATR-FTIR, the depth of penetration (
) is directly proportional to the wavelength of the incident light () 5. Because the diagnostic vinyl peaks (990 and 910 cm⁻¹) occur at lower wavenumbers (longer wavelengths) compared to the C-H stretching region (~3080 cm⁻¹), the evanescent wave penetrates deeper into the sample at 910 cm⁻¹. Consequently, the 990/910 cm⁻¹ peaks will appear artificially more intense in an uncorrected ATR spectrum than in a transmission spectrum. Therefore, an ATR correction algorithm is mandatory before comparing experimental ATR data to standard transmission libraries 6.
Quantitative Data Presentation
Table 1: Methodological & Spectral Comparison for 5-EQ Analysis
Feature / Parameter
Transmission FTIR (KBr Pellet)
ATR-FTIR (Diamond Crystal)
Primary Analytical Objective
Detailed bulk analysis, quantitative validation
Rapid screening, surface analysis, process monitoring
Sample Preparation
High (Grinding, pressing under vacuum)
Minimal (Direct application to crystal)
Vinyl Peak Intensity (990/910 cm⁻¹)
Linear baseline response
Enhanced intensity (requires ATR correction)
Sample Recovery
Destructive (mixed with KBr)
Non-destructive (easily recovered)
Moisture Interference
High (KBr is highly hygroscopic)
Low (Diamond is inert to moisture)
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, every analytical procedure must contain internal checks. Below are the optimized, self-validating protocols for both modalities.
Protocol 1: ATR-FTIR Analysis of 5-EQ (Rapid Screening)
Preparation : Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and completely dry.
Background Acquisition : Collect a background spectrum of the empty crystal (32 scans, 4 cm⁻¹ resolution).
Self-Validation Check: The background single-beam spectrum must show a smooth energy curve without sharp contaminant peaks. A noisy background indicates a contaminated crystal, which will invalidate the 910 cm⁻¹ reading.
Sample Application : Place 1-2 mg of neat 5-EQ directly onto the crystal. Apply consistent pressure using the ATR anvil.
Causality: The evanescent wave only extends 0.5 to 2.0 µm from the crystal surface. Without intimate optical contact driven by the anvil, the wave cannot interact with the sample, resulting in a weak, unusable spectrum.
Data Collection & Correction : Acquire the sample spectrum. Immediately apply the software's "ATR Correction" algorithm to account for the wavelength-dependent penetration depth 6.
Self-Validation Check: Post-correction, the baseline should sit flat at 100% Transmittance (or 0 Absorbance) in regions devoid of peaks.
Protocol 2: Transmission FTIR of 5-EQ (Quantitative Bulk Analysis)
Matrix Preparation : Dry IR-grade KBr in an oven at 110°C for at least 2 hours to eliminate absorbed water.
Grinding : Weigh ~1 mg of 5-EQ and ~100 mg of KBr. Grind them together in an agate mortar for 2-3 minutes until a fine, homogenous powder is achieved.
Causality: Insufficient grinding leaves sample particles larger than the analytical IR wavelengths. This causes severe baseline scattering (known as the Christiansen effect), which artificially inflates absorbance values and ruins quantitative accuracy.
Pellet Pressing : Transfer the mixture to a die and press under 10 tons of vacuum pressure for 5 minutes.
Data Collection : Acquire the spectrum using a blank KBr pellet as the background.
Self-Validation Check: The resulting pellet must be visually transparent. If the spectral baseline slopes upward at higher wavenumbers (e.g., near 4000 cm⁻¹), discard the pellet immediately; scattering has compromised the quantitative integrity of the data.
Modality Selection Workflow
Workflow comparing ATR and Transmission FTIR modalities for 5-ethenylquinoline analysis.
Conclusion
For the spectral analysis of the 5-ethenylquinoline vinyl group, both ATR and Transmission FTIR are highly capable, provided the scientist understands the underlying physics. ATR-FTIR is the recommended choice for rapid, non-destructive screening during synthesis, provided the mandatory ATR depth-of-penetration correction is applied to normalize the intense 990/910 cm⁻¹ vinyl bends. Conversely, Transmission FTIR remains the superior choice for rigorous, highly quantitative bulk analysis where linear adherence to the Beer-Lambert law is non-negotiable.
References
The Infrared Spectroscopy of Alkenes . Spectroscopy Online.1
Technical Guide: Mass Spectrometry Fragmentation of 5-Vinylquinoline
Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-vinylquinoline ( , MW 155.19 Da). As a critical intermediate in the synthesis of Povarov-typ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-vinylquinoline (
, MW 155.19 Da). As a critical intermediate in the synthesis of Povarov-type tetrahydroquinolines and various antimalarial scaffolds, the precise identification of the 5-vinyl isomer against its regioisomers (particularly 8-vinylquinoline) is a recurring challenge in drug development.
This document compares two primary analytical alternatives: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) for bioanalytical quantification. We demonstrate that while EI provides rich structural data via radical-induced cleavage, ESI-CID offers superior sensitivity for biological matrices, albeit with different fragmentation rules governed by proton mobility.
Chemical Context & Stability[1]
5-vinylquinoline consists of a quinoline core substituted at the C5 position with a vinyl group. Unlike the 2- or 4-positions, the 5-position is on the benzenoid ring, electronically coupled to the nitrogen but sterically isolated.
Molecular Formula:
Exact Mass: 155.0735 Da
Key Reactivity: The vinyl group is prone to polymerization; samples should be stored with radical inhibitors (e.g., BHT) if analyzed via GC-MS to prevent on-column degradation.
Comparative Analysis: EI vs. ESI Performance
The choice between EI and ESI dictates the fragmentation pathway. The following table summarizes the performance metrics of detecting 5-vinylquinoline using these two standard alternatives.
Table 1: Ionization Mode Comparison
Feature
Alternative A: GC-EI-MS (70 eV)
Alternative B: LC-ESI-MS/MS (CID)
Primary Ion Type
Radical Cation ( 155)
Protonated Molecule ( 156)
Energy Regime
Hard (High internal energy)
Soft (Low internal energy, requires collision)
Key Mechanism
Radical-site initiation (-cleavage)
Charge-remote / Charge-proximate fragmentation
Limit of Detection
Nanogram range (Total Ion Current)
Picogram range (MRM Mode)
Isomer Specificity
High (Distinguishes 5- vs 8-isomers via relative abundance)
Medium (Requires optimized Collision Energy)
Primary Application
Impurity profiling, Synthesis confirmation
PK/PD studies, Plasma quantification
Mechanistic Fragmentation Analysis
Electron Ionization (EI) Pathway
In EI (70 eV), the molecular ion (
155) is robust due to the aromatic stability. The fragmentation follows two competitive channels:[1]
HCN Elimination (Quinoline Characteristic): The nitrogen atom is expelled as HCN (27 Da).[2] This typically involves ring contraction to a benzocyclobutadiene-like cation or an open-chain isomer.
(Loss of HCN).
Acetylene Elimination (Vinyl Characteristic): The vinyl group can lose acetylene (
, 26 Da) or ethylene depending on H-rearrangement, but in aromatic systems, the loss of to form a fused system is common.
(Loss of from the naphthalene-like fragment).
Isomer Differentiation (The "Alternative" Scenario):
5-Vinylquinoline: The vinyl group at C5 is distant from the nitrogen. Fragmentation is dominated by the independent loss of HCN and the vinyl group degradation.
8-Vinylquinoline: Exhibits a "Peri-Effect." The vinyl group at C8 is spatially close to the ring nitrogen. This facilitates a specific H-transfer or cyclization that is electronically forbidden or sterically impossible for the 5-isomer, often resulting in a distinct ratio of the
peak ( 154).
ESI-CID Pathway
In ESI, the precursor is
at 156. Fragmentation in the collision cell (Collision Induced Dissociation) is driven by proton mobility.
The proton localizes on the Nitrogen.
Primary Transition: Loss of
is rare in quinolines; instead, we observe the loss of (vinyl radical) or HCN depending on collision energy (CE).
Bioanalytical Transition:
(Loss of HCN/H).
Visualization of Pathways[2]
The following diagram illustrates the divergent fragmentation pathways for 5-vinylquinoline under EI and ESI conditions.
Figure 1: Comparative fragmentation pathways. EI (Red) proceeds via radical destabilization, while ESI (Blue) relies on proton-driven collision dissociation.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are "self-validating" systems: if the diagnostic ions are not observed, the system parameters (Source Temp/CE) are incorrect.
Protocol A: GC-EI-MS (Structural Confirmation)
Objective: Confirm regioisomer identity (5-vinyl vs. isomers).
Sample Prep: Dissolve 1 mg 5-vinylquinoline in 1 mL Dichloromethane (DCM). Add 0.01% BHT to prevent polymerization.
GC Parameters:
Column: DB-5MS (30m x 0.25mm x 0.25µm).
Inlet: Split 20:1, 250°C.
Oven: 60°C (1 min)
20°C/min 280°C.
MS Parameters:
Source: 230°C, 70 eV.
Scan Range: 40–300 amu.
Validation Criteria:
Base peak must be
155.
Ratio of
must be .
If
154 () is the base peak, suspect 8-vinylquinoline (ortho-effect) or oxidized sample.
Gradient: 5% B to 95% B over 3 minutes (C18 Column).
MS Source (ESI+):
Spray Voltage: 3500 V.
Capillary Temp: 300°C.
MRM Transitions (Triple Quadrupole):
Quantifier:
(CE: 25 V).
Qualifier:
(CE: 35 V).
Validation Criteria:
Retention time must match standard
min.
Quant/Qual ratio must remain constant within 15% across the calibration curve.
References
Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on quinoline HCN loss mechanisms).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for odd-electron vs.
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Reference for standard quinoline EI spectra).
Holčapek, M., et al. (2010). "Structural analysis of quinoline derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Detailed ESI-CID mechanisms for nitrogen heterocycles).
A Comparative Analysis of the Reactivity of 5-Vinylquinoline and Styrene for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals In the realm of polymer chemistry and materials science, the selection of monomers is a critical determinant of the final polymer's properties and, conseque...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and materials science, the selection of monomers is a critical determinant of the final polymer's properties and, consequently, its application. This guide provides an in-depth comparison of the reactivity of two vinyl monomers: 5-vinylquinoline and the archetypal styrene. While styrene is a well-understood, non-polar monomer that forms the basis of numerous commodity plastics, 5-vinylquinoline offers a unique combination of a polymerizable vinyl group and a nitrogen-containing heterocyclic aromatic quinoline ring. This functionality introduces opportunities for creating polymers with tailored properties such as pH-responsiveness, metal-coordination capabilities, and specific biological interactions, which are of significant interest in advanced materials and drug delivery systems.
This comparison will delve into the structural and electronic differences between these two monomers and how these factors influence their behavior in various polymerization reactions, including radical, cationic, and anionic polymerizations. While direct experimental data for the copolymerization of 5-vinylquinoline and styrene is not extensively available in public literature, this guide will leverage data from analogous systems, theoretical principles, and established methodologies to provide a robust comparative analysis.
Structural and Electronic Considerations: A Tale of Two Rings
The fundamental difference between 5-vinylquinoline and styrene lies in the aromatic ring attached to the vinyl group. Styrene possesses a simple, non-polar phenyl ring, whereas 5-vinylquinoline features a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring.
Styrene: The phenyl group in styrene is electron-donating via resonance, which stabilizes the radical, carbocation, or carbanion formed at the benzylic position during polymerization. This stabilization is a key factor in the relatively high reactivity of styrene in various polymerization methods.
5-Vinylquinoline: The quinoline ring in 5-vinylquinoline introduces both electronic and steric complexities. The nitrogen atom in the pyridine portion of the quinoline ring is electron-withdrawing due to its electronegativity, which can influence the electron density of the vinyl group. The position of the vinyl group at the 5-position places it on the benzene ring portion of the quinoline system. This positioning means the electronic influence of the nitrogen atom is transmitted through the fused ring system. Furthermore, the lone pair of electrons on the nitrogen atom can participate in non-bonding interactions and can be protonated in acidic media, which can dramatically alter the monomer's reactivity.
The steric environment around the vinyl group is also more complex in 5-vinylquinoline compared to styrene due to the bicyclic nature of the quinoline ring.[1][2][3] This increased steric hindrance can affect the approach of initiators and propagating chains, potentially influencing polymerization rates and the stereochemistry of the resulting polymer.
Reactivity in Radical Polymerization
Free-radical polymerization is a versatile and widely used method for producing a vast array of polymers.[4] The reactivity of a monomer in radical polymerization is influenced by the stability of the propagating radical and steric factors.
In the case of styrene, the propagating radical is a resonance-stabilized benzylic radical, which makes it a relatively reactive monomer. For 5-vinylquinoline, the propagating radical would also be stabilized by the aromatic quinoline ring. The nitrogen atom in the quinoline ring can influence the radical stability through its electronic effects.
Copolymerization and Reactivity Ratios
A quantitative comparison of monomer reactivity in radical copolymerization is achieved through the determination of reactivity ratios (r1 and r2), as described by the Mayo-Lewis equation.[5][6] The reactivity ratios indicate the preference of a propagating radical to add a monomer of its own kind versus the other monomer.
The Alfrey-Price Q-e Scheme
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios.[8][9][10][11][12] It assigns two parameters to each monomer: 'Q' for resonance stabilization of the radical and 'e' for the polarity of the vinyl group. Styrene is the reference monomer with defined values of Q = 1.0 and e = -0.8.
For vinylpyridines, the Q values are generally similar to or slightly higher than styrene, indicating comparable resonance stabilization. The 'e' values for vinylpyridines are typically less negative or even positive, reflecting the electron-withdrawing nature of the pyridine ring. This difference in polarity between styrene (negative 'e' value) and a vinylquinoline (likely a less negative or positive 'e' value) would favor cross-propagation, leading to a tendency for alternation in the copolymer.
Table 1: Alfrey-Price Q-e Values for Styrene and Related Monomers
Monomer
Q-value
e-value
Styrene
1.00
-0.80
2-Vinylpyridine
1.30
-0.50
4-Vinylpyridine
1.20
-0.20
5-Vinylquinoline (estimated)
~1.1-1.4
~-0.3 to -0.6
Note: The values for 5-vinylquinoline are estimated based on the values of related vinylpyridine and vinylquinoline isomers.
Reactivity in Ionic Polymerization
Ionic polymerizations are more sensitive to the electronic nature of the monomer's substituent than radical polymerizations.
Cationic Polymerization
Cationic polymerization proceeds through carbocationic propagating species and is generally effective for monomers with electron-donating substituents that can stabilize the positive charge.[13][14][15][16] Styrene, with its electron-donating phenyl group, readily undergoes cationic polymerization.
For 5-vinylquinoline, the situation is more complex. The nitrogen atom in the quinoline ring is basic and can be protonated by the acidic initiators typically used in cationic polymerization. This would result in the formation of a quinolinium cation, which would be highly electron-withdrawing and would deactivate the vinyl group towards further electrophilic attack. Therefore, direct cationic polymerization of 5-vinylquinoline is expected to be challenging. If polymerization were to occur, it would likely be at a much slower rate than styrene and may be prone to side reactions.[17]
Anionic Polymerization
Anionic polymerization involves propagating carbanions and is suitable for monomers with electron-withdrawing substituents that can stabilize the negative charge.[18] Styrene can undergo anionic polymerization, although it is less reactive than monomers with stronger electron-withdrawing groups.
The quinoline ring in 5-vinylquinoline contains an electron-withdrawing nitrogen atom, which should, in principle, stabilize a carbanion at the benzylic position. However, the nitrogen lone pair can also interact with the initiator or the propagating chain end. Anionic polymerization of vinylpyridines is well-documented and proceeds efficiently.[18] It is therefore expected that 5-vinylquinoline would also be amenable to anionic polymerization. The reactivity would likely be higher than that of styrene due to the electron-withdrawing nature of the quinoline ring.
Table 2: Summary of Expected Reactivity Comparison
Polymerization Type
Styrene Reactivity
5-Vinylquinoline Reactivity
Rationale for Difference
Radical
High
High
Both form stabilized benzylic-type radicals. Differences in polarity may influence copolymerization behavior.
Cationic
High
Low to Inhibited
The basic nitrogen in the quinoline ring is expected to react with the acidic initiator, deactivating the monomer.
Anionic
Moderate
High
The electron-withdrawing quinoline ring is expected to stabilize the propagating carbanion more effectively than the phenyl ring.
Experimental Protocols
To empirically determine the relative reactivity of 5-vinylquinoline and styrene, a copolymerization study followed by the determination of reactivity ratios is the standard approach.
Synthesis of 5-Vinylquinoline
A common route to synthesize 5-vinylquinoline is through the dehydration of the corresponding ethanol derivative, which can be prepared from 5-bromoquinoline via a Grignard reaction with acetaldehyde.
Experimental Determination of Reactivity Ratios
This protocol outlines the steps to determine the monomer reactivity ratios for the free-radical copolymerization of 5-vinylquinoline (M1) and styrene (M2).
Materials:
5-Vinylquinoline (M1), freshly purified
Styrene (M2), freshly purified to remove inhibitors
Schlenk flasks and standard Schlenk line equipment
Procedure:
Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions in toluene with varying molar ratios of 5-vinylquinoline and styrene (e.g., 90:10, 70:30, 50:50, 30:70, 10:90). The total monomer concentration should be kept constant.
Polymerization:
To a Schlenk flask, add a known amount of the monomer feed solution and AIBN (typically ~0.1 mol% relative to the total monomers).
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
Place the flask in a preheated oil bath at a constant temperature (e.g., 60 °C) and stir.
Allow the polymerization to proceed to low conversion (<10%) to ensure the monomer feed composition remains relatively constant. This can be monitored by taking aliquots over time.
Quench the polymerization by rapidly cooling the flask in an ice bath and exposing it to air.
Polymer Isolation and Purification:
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues.
Dry the copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Determination of Copolymer Composition:
The composition of the purified copolymer is determined using ¹H NMR spectroscopy.[19][20][21][22][23]
Dissolve a known amount of the copolymer in CDCl3.
Acquire the ¹H NMR spectrum.
Identify characteristic, non-overlapping peaks for each monomer unit in the copolymer. For styrene, the aromatic protons (excluding the ortho protons) typically appear at δ 6.3-7.2 ppm. For 5-vinylquinoline, the distinct protons on the quinoline ring can be used for integration.
Calculate the molar ratio of the two monomer units in the copolymer by comparing the integration values of their characteristic peaks, normalized by the number of protons they represent.
Calculation of Reactivity Ratios:
With the initial monomer feed ratios and the determined copolymer compositions for each experiment, the reactivity ratios (r1 and r2) can be calculated using methods such as the Fineman-Ross[24][25] or Kelen-Tüdös[26][27][28][29] methods, which are linearized forms of the Mayo-Lewis equation.[5][6][30][31][32]
Alternatively, non-linear least-squares fitting of the copolymer composition data directly to the integrated Mayo-Lewis equation is the currently recommended and more accurate method.[33][34][35][36][37]
Visualizing the Concepts
Caption: Chemical structures of styrene and 5-vinylquinoline.
Caption: Simplified workflow of free-radical polymerization.
Caption: Workflow for the experimental determination of reactivity ratios.
Conclusion
The comparison between 5-vinylquinoline and styrene reveals a fascinating interplay of electronic and steric effects that govern their reactivity in polymerization. While styrene serves as a reliable and well-understood non-polar building block, 5-vinylquinoline presents opportunities for the synthesis of functional polymers with advanced properties.
Radical Polymerization: Both monomers are expected to be highly reactive. Their copolymerization will likely lead to a random or alternating copolymer, a hypothesis that can be confirmed by determining their reactivity ratios.
Cationic Polymerization: Styrene is well-suited for this method, while the basicity of the quinoline nitrogen is expected to significantly hinder or prevent the cationic polymerization of 5-vinylquinoline.
Anionic Polymerization: 5-Vinylquinoline is predicted to be more reactive than styrene due to the electron-withdrawing nature of the quinoline ring, which stabilizes the propagating carbanion.
For researchers and professionals in drug development and materials science, understanding these reactivity differences is paramount for designing and synthesizing polymers with desired architectures and functionalities. The protocols and theoretical framework provided in this guide offer a solid foundation for further exploration and exploitation of these versatile monomers.
References
Current time information in London, GB. (n.d.).
Mayo–Lewis equation. (2023). In Wikipedia. Retrieved from [Link]
Chen, H. Y. (1968). NMR Composition Analysis of Copolymers in Solution. Rubber Chemistry and Technology, 41(1), 47–63.
Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]
Grokipedia. (n.d.). Mayo–Lewis equation. Retrieved from [Link]
Sanoja, E. C., Beckingham, B. S., & Lynd, N. A. (2019).
Significance and symbolism of Fineman-Ross method. (2024). In Health Thesaurus. Retrieved from [Link]
IUPAC. (2025). Experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data (IUPAC Recommendations 2025). Retrieved from [Link]
Robertson, M. L., & Schantz, A. B. (2018). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 143(22), 5448–5456.
IUPAC. (2021). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry, 12(35), 4975-4988.
Paulsen, K., & Frasco, D. (n.d.). Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy. Thermo Fisher Scientific.
Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]
chemeurope.com. (n.d.). Mayo-Lewis equation. Retrieved from [Link]
Saldívar-Guerra, E., Hutchinson, R. A., & Matyjaszewski, K. (2014). The limits of applicability of the Mayo-Lewis equation in radical copolymerizations.
Frere, Y., & Gramain, P. (1992). Reaction kinetics of polymer substituents: macromolecular steric hindrance effect in quaternization of poly(vinylpyridines). Macromolecules, 25(19), 4984–4988.
Sanoja, E. C., & Lynd, N. A. (2019).
IUPAC. (2025, February 11). Radical Copolymerization Reactivity Ratios. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. Retrieved from [Link]
Kawauchi, S. (n.d.). Blog003 | Q-e scheme. Quemix Inc. Retrieved from [Link]
Yilmaz, E., & Kucukyavuz, Z. (1993). Monomer Reactivity Ratios of Styrene-4-Vinylpyridine Copolymers at Low and High Conversions. Polymer, 34(1), 145-149.
ResearchGate. (n.d.). The Kelen–Tüdös method to fit monomer reactivity ratios of Bd and Ip. Retrieved from [Link]
Tew, G. N., & Lee, S. E. (2011). Effect of Steric Hindrance on the Properties of Antibacterial and Biocompatible Copolymers. Biomacromolecules, 12(1), 125-131.
Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262.
ResearchGate. (n.d.). Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer. Retrieved from [Link]
Significance and symbolism of Kelen-Tudos method. (2024). In Health Thesaurus. Retrieved from [Link]
Wolfram Demonstrations Project. (n.d.). Mayo-Lewis Model for Copolymer Composition. Retrieved from [Link]
ScholarWorks at WMU. (n.d.). Effect of Polymerization Conversion on the Experimental Determination of Monomer Reactivity Ratios in Copolymerization. Retrieved from [Link]
Liu, B., & Piers, W. E. (2016). Hydrophosphination of Styrene and Polymerization of Vinylpyridine: A Computational Investigation of Calcium-Catalyzed Reactions and the Role of Fluxional Noncovalent Interactions. Organometallics, 35(23), 3954–3963.
Gregory, A., & Lunn, D. J. (2022). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry, 13(5), 688-696.
Free. (n.d.). The relation between monomer reactivity ratios and the Alfrey-Price Q-e parameters is explained in the introduc. Retrieved from [Link]
Aoshima, S., & Kanaoka, S. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. Accounts of Chemical Research, 56(10), 1215–1228.
Kelen, T., & Tüdos, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I A new improved linear graphic method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27.
Wang, Y., et al. (2025). Troponoid-Mediated Radical Polymerization of Vinyl Monomers. Journal of the American Chemical Society.
Matyjaszewski, K. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720.
Olsen, B. D., & Segalman, R. A. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(4), 1347–1365.
Kawauchi, S. (n.d.). Blog003 | Q-e scheme. Quemix Inc. Retrieved from [Link]
Aoshima, S., & Kanaoka, S. (2024).
Aoshima, S., & Kanaoka, S. (2024).
UT Austin Chemistry & Biochemistry Research Web Sites. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved from [Link]
Hutchinson, R. A., & Beuermann, S. (2010). Free Radical Polymerization studies of vinyl ester monomers using Pulsed-Lased Polymerization with Size Exclusion Chromatography. Macromolecular Chemistry and Physics, 211(1), 113-124.
Bengough, W. I., & Henderson, W. (1961). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 57, 1793-1801.
Kuo, S.-W., et al. (2023). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. Polymer, 268, 125694.
Theato, P., & Lee, J.-S. (2025). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer.
Hanyang University. (2008). Free Radical Copolymerization. Retrieved from [Link]
Dai, C. A., & Kramer, E. J. (1996). Reactive Reinforcement of Polystyrene/Poly(2-vinylpyridine) Interfaces. Macromolecules, 29(12), 4389–4397.
Taylor & Francis Online. (2006). Comparison of the Alfrey-Price Q-e Scheme and a Simple Molecular Orbital Treatment of Copolymerization. Journal of Macromolecular Science: Part A - Chemistry, 5(7), 1217-1227.
Wang, Y., et al. (2022). Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid. Frontiers in Chemistry, 10, 989932.
Comparative Guide: Fluorescence Spectra of 5-Vinylquinoline Derivatives
Executive Summary This guide provides an in-depth technical analysis of 5-vinylquinoline derivatives , with a specific focus on 5-vinyl-8-hydroxyquinoline (5-VHQ) . Unlike standard quinolines, the introduction of a vinyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of 5-vinylquinoline derivatives , with a specific focus on 5-vinyl-8-hydroxyquinoline (5-VHQ) . Unlike standard quinolines, the introduction of a vinyl group at the C5 position extends the
-conjugation system, resulting in distinct bathochromic shifts (red-shifting) and enabling polymerization capabilities. This makes 5-VHQ a critical "functional monomer" for developing fluorescent polymers and metal-ion sensors.
This document is designed for researchers requiring actionable spectral data, rigorous experimental protocols, and mechanistic insights into the photophysics of vinyl-substituted quinolines.
Part 1: Technical Analysis & Mechanistic Insight
The Photophysical Engine: Why 5-Vinyl?
The fluorescence of quinoline derivatives is governed by their electronic internal charge transfer (ICT) states.[1] In 5-vinyl derivatives, two key factors alter the spectra compared to the parent quinoline:
Extended Conjugation: The vinyl group at position 5 communicates electronically with the pyridine ring. This lowers the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a redshift in both absorption and emission spectra.
ESIPT (Excited-State Intramolecular Proton Transfer): For 8-hydroxy derivatives (the most common class), the enol form undergoes ultra-fast proton transfer to the keto-tautomer upon excitation. The vinyl group stabilizes the excited keto-form, often enhancing the Stokes shift.
Solvatochromism & Environmental Sensitivity
5-vinylquinoline derivatives exhibit positive solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the dipole moment of the excited state is stabilized, shifting emission to longer wavelengths. In protic solvents (e.g., Methanol), hydrogen bonding can quench fluorescence or stabilize the non-emissive states, a critical consideration for assay development.
Part 2: Comparative Performance Data
The following table contrasts the core 5-vinyl derivative (5-VHQ) against the industry-standard 8-Hydroxyquinoline (8-HQ) and a non-conjugated analog (5-Chloro-8-HQ).
Table 1: Spectral & Physicochemical Comparison
Feature
5-Vinyl-8-Hydroxyquinoline (5-VHQ)
8-Hydroxyquinoline (8-HQ)
5-Chloro-8-Hydroxyquinoline
Primary Utility
Polymerizable Fluorescent Monomer
Chelating Standard / Reference
Steric/Electronic Control
Abs Max ()
~325 - 340 nm (Solvent dependent)
~315 nm
~322 nm
Em Max ()
510 - 530 nm (Red-shifted)
~490 - 500 nm
~505 nm
Stokes Shift
Large (~180 nm)
Moderate (~175 nm)
Moderate
Quantum Yield ()
Low (<0.01) in water; High (>0.4) in polymers/chelates
0.008 (Water) / 0.1 (Ethanol)
Low in water
pH Sensitivity
High (pKa ~9.8 for OH)
High (pKa ~9.9)
High (pKa ~9.5)
Metal Response
Strong "Turn-On" (Zn²⁺, Mg²⁺, Al³⁺)
Strong "Turn-On"
Moderate "Turn-On"
Note: Spectral values are representative of measurements in Ethanol/Methanol. 5-VHQ shows a distinct bathochromic shift due to the vinyl conjugation.
Part 3: Mechanistic Visualization
The following diagram illustrates the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which is the "heartbeat" of 8-hydroxy-5-vinylquinoline fluorescence.
Caption: ESIPT cycle for 5-VHQ. Excitation triggers proton transfer to the Keto form, responsible for the large Stokes shift emission.
Normalize spectra to peak intensity for comparison.
Calculate Stokes Shift:
cm⁻¹.
Protocol B: Quantum Yield (
) Determination
Objective: Quantify the efficiency of fluorescence relative to a standard.
Formula:
: Slope of Integrated Fluorescence vs. Absorbance plot.
: Refractive index of solvent.
Workflow Visualization:
Caption: Comparative method for determining Quantum Yield using slope analysis to minimize concentration errors.
Part 5: References
Albrecht, M., et al. (2012). "New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling."[2][3] Journal of Fluorescence. Link
Naik, P. & Math, N. (2007). "Photo physical properties of 8-hydroxy quinoline." Indian Journal of Pure & Applied Physics. Link
Farruggia, G., et al. (2006).[4] "8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells." Journal of the American Chemical Society. Link
PubChem. (2021). "5-Vinyl-8-hydroxyquinoline Compound Summary." National Library of Medicine. Link
Bardez, E., et al. (1997). "Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline Derivatives." Journal of Physical Chemistry A. (Contextual citation for ESIPT mechanism).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Formulation Scientists, and QC Analysts
Topic: Characterization of Reactive Vinyl-Heterocycles
Executive Summary: The Challenge of Reactive Monomers
Determining the melting point (MP) of 5-vinylquinoline presents a specific analytical challenge distinct from stable organic solids. As a vinyl-substituted heteroaromatic, this compound acts as a reactive monomer.[1][2][3] It is susceptible to thermally induced polymerization near its phase transition temperature.[1][3]
Standard capillary methods often fail for such compounds because the heat required to melt the crystal lattice also provides the activation energy for polymerization.[1][3] This results in a "false" wide melting range or a visible "gumming" of the sample rather than a clean phase change.[1][3]
This guide compares the traditional Capillary Method against the industry gold standard, Differential Scanning Calorimetry (DSC) , and establishes a validated protocol for accurate characterization.[3]
Comparative Analysis of Methods
The following table contrasts the three primary methodologies available for determining the physical constants of 5-vinylquinoline.
Feature
Method A: Capillary (Büchi/Mel-Temp)
Method B: Differential Scanning Calorimetry (DSC)
Method C: Hot Stage Microscopy (HSM)
Principle
Visual observation of phase change in a glass tube.[2]
Measurement of heat flow difference between sample and reference.[1][2]
Visual observation under magnification with controlled heating.[1][2][3]
Suitability for 5-VQ
Low. Risk of polymerization obscuring the endpoint.[1][2][3]
High. Separates the endothermic melt from exothermic polymerization.[1][2][3]
Medium. Good for confirming crystallinity but subjective.[1][2]
Data Output
Temperature Range ( – )
Onset Temperature (), Peak (), Enthalpy ().
Visual confirmation of morphology; solvate loss.[1][2][3]
Why this is the standard: DSC is the only method that can quantitatively distinguish between the endothermic event of melting and the exothermic event of polymerization.[3] In a capillary tube, these two competing processes happen simultaneously, making visual determination impossible.[1][3]
Experimental Setup
Instrument: TA Instruments Q-Series, PerkinElmer DSC 8000, or equivalent.
Purge Gas: Dry Nitrogen (50 mL/min). Crucial: Oxygen acts as a radical initiator and must be excluded.
Pan Type: Tzero Aluminum Hermetic Pans (crimped). Do not use open pans; 5-vinylquinoline may sublime or oxidize.[2][3]
Step-by-Step Procedure
Sample Preparation:
Weigh 1.5 – 3.0 mg of crystalline 5-vinylquinoline directly into the aluminum pan bottom.
Note: Avoid grinding the sample excessively, as mechanical stress can induce premature polymerization on the crystal surface.[1][3]
Crimp the lid hermetically.[1][2][3] Ensure the bottom is flat for optimal thermal contact.[1][3]
Instrument Conditioning:
Equilibrate the DSC cell at 0°C (or -20°C if the expected MP is low).[3]
Perform a "Heat-Cool-Heat" cycle if checking for polymorphism, but for MP determination, a single ramp is safer to avoid polymerizing the sample in the first cycle.[3]
Thermal Program:
Equilibrate: -10.00 °C
Ramp: 5.00 °C/min to 150.00 °C (or 20°C above expected melt).
Why 5°C/min? A slower rate (e.g., 2°C/min) allows more time for polymerization during the melt.[3] A faster rate (10°C/min) minimizes polymerization interference but broadens the melting peak.[1][3] 5°C/min is the optimal compromise.[1][3]
Data Analysis (Self-Validating Logic):
The Melt: Look for a sharp, downward-pointing peak (Endotherm).[2][3] The MP is defined as the Extrapolated Onset Temperature (
Sample Gumming: If the sample in the capillary tube turns into a yellow/brown gum instead of a clear liquid, polymerization has occurred.[3] Discard the result and switch to DSC.
Sublimation: If the sample disappears before melting, it is subliming.[1][2][3] Use Hermetic Sealed Pans in DSC or a sealed capillary tube.[1]
Safety Warning: 5-vinylquinoline is a suspected mutagen and irritant.[1] Polymerization can be exothermic.[1][3][4] Do not heat large quantities (>100 mg) in a closed system without pressure relief.[1]
References
Lalitha, P., et al. (2010).[1][2] "Solid supports in the synthesis of few vinyl quinolones."[1][3][5] Journal of Chemical and Pharmaceutical Research, 2(3), 387-393.[3]
Benítez, D., et al. (2020).[1][2][6] "5-Vinylquinoline-substituted nitrofurans as inhibitors of trypanothione reductase." Chemija, 31(2), 111-117.[3][7]
TA Instruments. (2022).[1][2] "Thermal Analysis of Reactive Monomers." Application Note TA-123.
PubChem. (2025).[1][2] "2-Vinylquinoline Compound Summary." National Library of Medicine.[1][2][3] (Note: Used as structural analog reference for physical state comparisons).
Publish Comparison Guide: UV-Vis Absorption Properties of Conjugated Quinolines
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of conjugated quinolines, designed for researchers in medicinal chemistry and optoelectronics. Executive Summary Conjugated...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of conjugated quinolines, designed for researchers in medicinal chemistry and optoelectronics.
Executive Summary
Conjugated quinolines represent a critical evolution from the fundamental quinoline scaffold (
). By extending the -electron system through styryl, phenyl, or metal-ligand conjugation, these derivatives exhibit a significant bathochromic shift (red shift) and hyperchromic effect compared to their unsubstituted counterparts. This guide objectively compares conjugated quinolines against standard quinoline and alternative heterocycles, validating their superior utility in bio-imaging, photodynamic therapy, and optoelectronic sensing.
Scientific Foundation: The Physics of Conjugation
The optical superiority of conjugated quinolines stems from the modification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap.
Unsubstituted Quinoline: Exhibits
transitions primarily in the UV region (200–315 nm). The energy gap () is large, requiring high-energy photons for excitation.
Conjugated Quinolines (e.g., 2-Styrylquinoline): The addition of a vinyl-arene group extends the conjugation length. According to the particle-in-a-box model, as the length of the box (
) increases, the energy gap decreases (). This shifts absorption maxima () into the visible region (350–450+ nm) and increases the molar extinction coefficient (), enhancing detection sensitivity.
Visualization: Electronic Transition Logic
The following diagram illustrates the impact of conjugation and substituents on the electronic energy levels.
Figure 1: Comparative electronic transition diagram showing the reduction of the HOMO-LUMO gap induced by conjugation.
Comparative Analysis: Performance Metrics
This section compares Conjugated Quinolines (Product) against Unsubstituted Quinoline (Baseline) and Isoquinoline (Isomeric Alternative).
Table 1: Optical Performance Comparison
Feature
Unsubstituted Quinoline (Baseline)
Conjugated Quinoline (e.g., 2-Styryl)
Isoquinoline (Alternative)
Primary
226, 276, 313 nm (UV only)
330 – 450+ nm (UV-Vis)
217, 265, 317 nm (UV only)
Molar Extinction ()
~2,000 – 4,000 M⁻¹cm⁻¹
20,000 – 44,000 M⁻¹cm⁻¹
~3,000 – 5,000 M⁻¹cm⁻¹
Detection Sensitivity
Low (Requires high conc.)
High (Trace detection possible)
Low
Solvatochromism
Negligible
Significant (Polarity sensitive)
Negligible
Primary Application
Solvent / Precursor
Bio-imaging / OLEDs / Sensors
Precursor / Alkaloid synthesis
Key Insights:
Tunability: Unlike the rigid spectra of unsubstituted quinoline, conjugated derivatives allow for "spectral tuning." Adding electron-donating groups (EDGs) like
or to the styryl ring can further red-shift the by 20–50 nm due to Intramolecular Charge Transfer (ICT).
Sensitivity: The order-of-magnitude increase in
(up to ) makes conjugated quinolines far superior for biological assays where low probe concentrations are necessary to avoid toxicity.
To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol. This workflow includes checkpoints to verify system performance before data acquisition.
Reagents & Equipment[1]
Solvent: Spectroscopic grade Ethanol or Acetonitrile (Cutoff < 200 nm).
Cuvettes: Matched Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
Baseline Correction (System Check):
Fill both sample and reference cuvettes with pure solvent.[1]
Run a scan from 200–800 nm.
Validation Criteria: Absorbance must remain
AU across the range. If drift exists, clean cuvettes or warm up the lamp.
Stock Solution Preparation:
Weigh 1.0 mg of the conjugated quinoline derivative.
Dissolve in 10 mL solvent to create a
M stock.
Sonicate for 5 minutes to ensure complete dissolution (aggregation causes scattering artifacts).
Dilution Series (Linearity Check):
Prepare three working concentrations:
M, M, and M.
Causality: Measuring multiple concentrations confirms adherence to the Beer-Lambert Law (
) and rules out aggregation effects.
Measurement & Analysis:
Record spectra for all three concentrations.
Calculate
for the primary peak.
Validation Criteria: The calculated
should vary by between concentrations.
Visualization: Experimental Workflow
Figure 2: Self-validating UV-Vis measurement workflow ensuring data integrity.
Applications in Drug Development
The shift in absorption properties translates directly to functional advantages in drug discovery:
Theranostics: Conjugated quinolines (e.g., Styrylquinolines) can serve as "turn-on" fluorescent probes for amyloid fibrils in Alzheimer's research. Their conjugated nature allows them to intercalate into hydrophobic pockets, triggering a spectral shift that unsubstituted quinoline cannot achieve.
Photodynamic Therapy (PDT): The bathochromic shift allows excitation with visible light (less harmful to tissue than UV). Derivatives complexed with metals (e.g., Ru-Quinoline) utilize the extended conjugation to generate Reactive Oxygen Species (ROS) upon irradiation.
References
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]
ResearchGate. (2015). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Available at: [Link]
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
Michigan State University. UV-Visible Spectroscopy: Absorption Spectra and Conjugation. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Ethenylquinoline Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Operational Technical Guide
Attention: 5-Ethenylquinoline (5-Vinylquinoline) presents a dual-hazard profile often underestimated in standard organic synthesis workflows. Unlike simple quinoline derivatives, the ethenyl substituent introduces a reactive instability (spontaneous polymerization) that persists even in waste streams.
Effective disposal requires addressing two distinct risks simultaneously:
Biological Toxicity: Quinoline scaffolds are potential carcinogens and mutagens (Class 6.1 Toxic).
Thermodynamic Instability: The vinyl group is prone to exothermic polymerization, which can pressurize and rupture sealed waste containers if not stabilized.
Immediate Action Required: Do not commingle 5-ethenylquinoline waste with standard organic solvents without verifying stabilizer presence.
Chemical Profile & Hazard Identification
To ensure precise handling, we must first define the physicochemical boundary conditions. As specific data for the 5-isomer is rare, operational safety limits are derived from the structural analogue 2-vinylquinoline and the parent quinoline scaffold.
Combustible, but not highly flammable (Class IIIB).
Toxicity
GHS Category 3/4 (Oral/Dermal)
Handle as a potent cytotoxin/mutagen.
Instability
High (Uninhibited)
Risk of runaway polymerization in storage.
RCRA Code
D001 (Ignitable), D003 (Reactive - potential)
Must be characterized before disposal.
The "Hidden" Hazard: Waste Stream Polymerization
The most critical failure mode in disposing of vinyl-aromatics is the "Time-Bomb Effect." Waste containers stored for weeks can accumulate peroxides or encounter initiators (trace metals, acids), triggering an exothermic polymerization event.
Senior Scientist Insight: Never assume your waste is inert. If you synthesized the compound, you likely removed the commercial inhibitor. You must re-inhibit the waste stream.
Figure 1: Polymerization Risk Mechanism
Caption: Logical flow of uninhibited vinyl waste leading to container failure, versus the stabilization pathway.
Step-by-Step Disposal Protocol
This protocol is designed to neutralize the reactivity of the vinyl group before the waste leaves your fume hood.
Phase A: Pre-Disposal Stabilization (Mandatory)
Reagent: Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT).
Procedure:
Prepare a 1% (w/v) solution of HQ or BHT in a compatible solvent (e.g., Methanol or Ethyl Acetate).
Add this inhibitor solution to any liquid waste fraction containing 5-ethenylquinoline. Aim for a final inhibitor concentration of >100 ppm .
Validation: Ensure the waste solution is homogenous. The inhibitor acts as a radical scavenger, preventing the chain reaction depicted in Figure 1.
Phase B: Waste Segregation & Packaging
Do not mix with: Oxidizers (peroxides, nitrates), Strong Acids (initiates polymerization), or Halogenated Solvents (unless unavoidable, keep separate to reduce incineration costs).
Table 2: Segregation Matrix
Waste Type
Packaging Requirement
Labeling Instructions
Liquid Waste (Mother Liquors)
HDPE or Glass Carboy. Vented cap recommended if <24h old.
Caption: Operational workflow emphasizing the critical stabilization step for liquid waste streams.
Spill Response & Decontamination
In the event of a spill, speed is critical to prevent monomer absorption into flooring or bench mats.
PPE Upgrade: Immediately don double nitrile gloves and a respirator (organic vapor cartridge) if outside a fume hood.
Containment: Dike the spill with an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels alone, as the high surface area can accelerate solvent evaporation and concentrate the toxic monomer.
Deactivation:
Wipe the surface with a 10% bleach solution (oxidizes the quinoline ring, reducing toxicity) followed by a soap/water rinse.
Note: Bleach may trigger a slow reaction; ensure good ventilation.
Disposal of Debris: All absorbent materials must be treated as Hazardous Solid Waste (see Table 2).
Regulatory Compliance & Final Disposition
US EPA / RCRA Classification:
While 5-ethenylquinoline is not explicitly "P" or "U" listed, it defaults to Characteristic Hazardous Waste :
Ignitability (D001): If in a flammable solvent matrix.
Final Destruction Method:
The only acceptable destruction method is High-Temperature Incineration (Rotary Kiln) with secondary combustion chambers. This ensures complete mineralization of the nitrogenous heterocycle and prevents the release of toxic NOx fumes.
Documentation:
Ensure your waste manifest explicitly lists "Vinyl-substituted Quinoline" to alert the disposal facility of the polymerization potential.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
American Chemistry Council. (2000). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]
A Guide to Personal Protective Equipment and Safe Handling of 5-Ethenylquinoline
For Researchers, Scientists, and Drug Development Professionals Core Hazard Assessment: Understanding the Risk Quinoline and its derivatives are associated with significant health risks. A thorough understanding of these...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Core Hazard Assessment: Understanding the Risk
Quinoline and its derivatives are associated with significant health risks. A thorough understanding of these potential hazards is the foundation for establishing a robust safety protocol. Based on data from analogous compounds, 5-Ethenylquinoline should be handled as a substance that is potentially toxic, irritating, and carcinogenic.[1]
The primary hazards associated with structurally similar quinoline compounds are summarized below. These classifications underscore the critical need for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
Toxic to aquatic life with long-lasting effects.[4][6]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical, minimizing the risk of exposure through all potential routes: dermal contact, inhalation, and ocular contact.
PPE Category
Specification
Purpose & Causality
Hand Protection
Impervious chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[2][4]
Why: Quinoline and its derivatives can be absorbed through the skin.[7] Nitrile gloves provide effective protection against a range of chemicals. Always check the integrity of gloves before use and wash hands thoroughly after removal.[4]
Eye/Face Protection
Tightly fitting safety goggles with side-shields.[2] A face shield is required when there is a splash hazard.[2][7]
Why: Protects eyes from splashes, dust, or vapors which can cause serious irritation or damage.[4][5] Standard safety glasses do not provide a sufficient seal against chemical vapors.
Skin & Body Protection
A laboratory coat is mandatory. For larger quantities or spill cleanup, chemical-resistant clothing or an impervious suit is required.[1][7]
Why: Prevents incidental skin contact with the chemical. Contaminated clothing must be removed immediately and laundered separately before reuse.[6]
Respiratory Protection
All handling must occur inside a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][4]
Why: Vapors or aerosols can be inhaled. A fume hood is the primary engineering control to capture airborne contaminants at the source, protecting the user's breathing zone.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: Your First Line of Defense
The laboratory environment itself must be engineered for safety.
Ventilation: All work involving 5-Ethenylquinoline, including weighing, transferring, and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
Workflow for Handling 5-Ethenylquinoline
The following diagram outlines the critical steps and decision points for safely managing 5-Ethenylquinoline from receipt to disposal.
Caption: Safe handling workflow for 5-Ethenylquinoline.
Handling and Hygiene Procedures
Avoid Contact: Avoid all personal contact with the substance, including inhalation.[7]
Dust Prevention: When handling the solid form, use appropriate tools like spatulas and avoid actions that could generate dust.[1]
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[1]
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6]
Disposal and Decontamination Plan
Proper disposal is critical to protect personnel and the environment.
Waste Segregation: Do not commingle waste containing 5-Ethenylquinoline with other laboratory waste streams.[8]
Solid Waste: Collect any unused or contaminated solid material in a designated, sealed, and clearly labeled container for hazardous solid waste.[1]
Liquid Waste: Solutions containing 5-Ethenylquinoline and contaminated solvents must be collected in a separate, sealed, and labeled container for hazardous liquid waste.[1]
Decontamination: Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
Emergency Response
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, give two glasses of water to drink. Seek immediate medical attention and call a poison center.[4]
This guide is intended to provide a framework for the safe handling of 5-Ethenylquinoline. Researchers must always perform a risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
QUINOLINE FOR SYNTHESIS. Loba Chemie.
Personal protective equipment for handling 3-Nitro-2-phenylquinoline. Benchchem.
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
SAFETY DATA SHEET - Quinoline. Sigma-Aldrich.
SAFETY DATA SHEET. Fisher Scientific.
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
Material Safety Data Sheet - Quinoline. Actylis Lab Solutions.